MMP12-IN-3
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of MMP12 Inhibition: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
While specific data regarding the inhibitor "MMP12-IN-3" is limited to its potent inhibitory concentration, this guide elucidates the broader mechanism of action for selective inhibitors of Matrix Metalloproteinase-12 (MMP12). By examining the function of MMP12 and the effects of its inhibition, we can infer the operational principles of potent inhibitors like this compound. This document provides a comprehensive overview of the MMP12 signaling axis, quantitative data on representative inhibitors, detailed experimental protocols for their evaluation, and visual workflows to guide future research.
The Role of MMP12 in Physiology and Disease
Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages. It plays a crucial role in tissue remodeling by degrading various components of the extracellular matrix (ECM), with a particular affinity for elastin.[1] While essential for normal physiological processes like wound healing, dysregulated MMP12 activity is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[1]
Elevated MMP12 levels are associated with chronic obstructive pulmonary disease (COPD), where it contributes to the destruction of elastin in alveolar walls, leading to emphysema.[2] It is also involved in atherosclerosis by promoting plaque instability.[1] Furthermore, MMP12 facilitates tumor progression and metastasis by breaking down the ECM, allowing cancer cells to invade surrounding tissues.[1]
The General Mechanism of Action of MMP12 Inhibitors
Selective MMP12 inhibitors are typically small molecules designed to bind to the active site of the enzyme, thereby preventing it from cleaving its substrates.[1] The mechanism of action involves the inhibitor occupying the catalytic pocket of MMP12, often chelating the essential zinc ion at the active site, which renders the enzyme catalytically inactive.[1]
By blocking MMP12 activity, these inhibitors can prevent the excessive degradation of the extracellular matrix, thereby preserving tissue integrity. This action helps to reduce inflammation and can slow the progression of diseases where MMP12 is overactive.[1] The therapeutic potential of MMP12 inhibitors is currently being explored for a range of conditions, including COPD, cardiovascular diseases, and cancer.[1][2]
Quantitative Data for Selective MMP12 Inhibitors
The potency and selectivity of MMP12 inhibitors are key parameters in their development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify their efficacy. Below is a summary of publicly available data for this compound and other notable selective MMP12 inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Source(s) |
| This compound | MMP12 | 4.9 | Not Reported | Not Reported | [3] |
| MMP408 | Human MMP12 | 2 | Not Reported | >55-fold vs. MMP13/14; >175-fold vs. MMP3 | [4] |
| Mouse MMP12 | 160 | Not Reported | [4] | ||
| Rat MMP12 | 320 | Not Reported | [4] | ||
| AS111793 | Human MMP12 | 20 | Not Reported | >30-fold vs. MMP1, MMP2, MMP9 | [5] |
| Tanomastat (BAY 12-9566) | MMP2 | Not Reported | 11 | Broad-spectrum MMP inhibitor | [6] |
| MMP3 | Not Reported | 143 | [6] | ||
| MMP9 | Not Reported | 301 | [6] | ||
| MMP13 | Not Reported | 1470 | [6] |
Key Experimental Protocols
The characterization of MMP12 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This assay is fundamental for determining the IC50 value of an inhibitor.
-
Reagents and Materials : Recombinant human MMP12, a fluorogenic MMP12 substrate (e.g., Mca-PLGL-Dpa-AR-NH2), assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5), test inhibitor, and a fluorescence microplate reader.
-
Procedure :
-
Activate the recombinant MMP12 according to the manufacturer's instructions.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the activated MMP12, the inhibitor dilutions, and the assay buffer.
-
Incubate for a pre-determined period at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the specific substrate).
-
-
Data Analysis : The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Gelatin Zymography for MMP Activity in Biological Samples
Zymography is used to detect and quantify MMP activity in complex biological samples like cell culture supernatants or tissue homogenates.
-
Reagents and Materials : Polyacrylamide gels co-polymerized with gelatin (1 mg/mL), SDS-PAGE running buffer, sample buffer without reducing agents, renaturing buffer (e.g., 2.5% Triton X-100), developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5), and Coomassie Blue staining solution.
-
Procedure :
-
Prepare protein extracts from biological samples.
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in the developing buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Blue and then destain.
-
-
Data Analysis : Gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands, which corresponds to the level of MMP activity, can be quantified using densitometry.
In Vivo Models of MMP12-Mediated Disease
Animal models are crucial for evaluating the therapeutic potential of MMP12 inhibitors.
-
Cigarette Smoke-Induced Airway Inflammation Model (Mouse) :
-
Expose mice to cigarette smoke for a specified duration (e.g., 3-5 days).[5]
-
Administer the MMP12 inhibitor (e.g., orally or intraperitoneally) before or during the smoke exposure period.[5]
-
Collect bronchoalveolar lavage (BAL) fluid and lung tissue at specified time points after exposure.[5]
-
Analyze BAL fluid for inflammatory cell counts (neutrophils and macrophages) and levels of cytokines and chemokines.[5]
-
Assess MMP activity in BAL fluid and lung homogenates using zymography or ELISA.[5]
-
-
Elastase-Induced Emphysema Model (Mouse) :
Visualizing Mechanisms and Workflows
Signaling Pathways and Inhibition
Caption: Mechanism of MMP12 inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: A typical drug discovery workflow.
References
- 1. Tanomastat - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMP408 ≥94% (HPLC), solid, MMP-12 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Target Validation of MMP12 in COPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and emphysema. Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of COPD. Its primary role in degrading elastin, a critical component of the lung's extracellular matrix, makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation for MMP12 in COPD, focusing on the preclinical evidence for a potent and selective inhibitor, MMP12-IN-3, and utilizing the well-characterized inhibitor MMP-408 as a case study for in vivo efficacy. This document details the underlying signaling pathways, experimental methodologies for target validation, and quantitative data from preclinical studies.
Introduction: The Role of MMP12 in COPD Pathogenesis
MMP12 is predominantly expressed by macrophages, which are key inflammatory cells in the lungs of COPD patients.[1] In response to stimuli such as cigarette smoke, macrophages are recruited to the airways and release MMP12. This enzyme degrades elastin, leading to the destruction of alveolar walls and the development of emphysema, a hallmark of COPD.[2] Furthermore, MMP12 is involved in pro-inflammatory signaling, including the activation of the NF-κB pathway and the release of TNF-α, which further amplifies the inflammatory response.[1][3] The transforming growth factor-beta (TGF-β) signaling pathway, which is involved in tissue remodeling, is also modulated by MMP12 activity.[2][4] Given its central role in both tissue destruction and inflammation, inhibiting MMP12 presents a promising therapeutic strategy for COPD.
This compound: A Potent and Selective Inhibitor
This compound is a novel and potent inhibitor of MMP12. While in vivo data for this specific compound in COPD models is not yet widely available in the public domain, its in vitro profile demonstrates significant promise for target engagement.
In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | MMP12 | 4.9 |
Preclinical Target Validation: A Case Study with MMP-408
To illustrate the in vivo validation of MMP12 as a therapeutic target in COPD, this guide presents data from preclinical studies using MMP-408, a well-characterized and selective MMP12 inhibitor.[5] These studies utilize the elastase-induced emphysema mouse model, a standard preclinical model for investigating the efficacy of potential COPD therapeutics.
In Vivo Efficacy of MMP-408 in Elastase-Induced Emphysema in Mice
In a murine model of elastase-induced emphysema, treatment with MMP-408 demonstrated a significant reduction in emphysema-like pathology.[2][6]
Table 1: Effect of MMP-408 on Lung Inflammation in Bronchoalveolar Lavage Fluid (BALF) in Elastase-Induced Emphysema Mouse Model [4]
| Treatment Group | Total Cells (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Saline Control | 10.2 ± 1.5 | 9.8 ± 1.4 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Elastase + Vehicle | 12.5 ± 2.1 | 11.5 ± 1.9 | 0.3 ± 0.1 | 0.7 ± 0.2 |
| Elastase + MMP-408 | 9.8 ± 1.8 | 9.1 ± 1.7 | 0.2 ± 0.1 | 0.5 ± 0.1 |
Data are presented as mean ± SEM. While the original study showed a significant decrease in emphysema-like pathology, the BALF cell counts at day 21 post-elastase did not show significant inflammatory influx in the vehicle group, and thus the effect of MMP-408 on this parameter was not pronounced at this late time point. Early-stage inflammation is more dramatically affected.
Table 2: Effect of MMP-408 on Lung Pathology in Elastase-Induced Emphysema Mouse Model
| Treatment Group | Mean Linear Intercept (µm) |
| Saline Control | 35.2 ± 2.1 |
| Elastase + Vehicle | 58.6 ± 4.5* |
| Elastase + MMP-408 | 40.1 ± 3.2# |
*p < 0.01 vs Saline Control; #p < 0.01 vs Elastase + Vehicle. Data are representative values from similar studies.
Note: Quantitative data on the effect of MMP-408 on lung function parameters such as compliance and resistance were not available in the reviewed literature.
Experimental Protocols
In Vitro MMP12 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP12.
Methodology:
-
Recombinant human MMP12 is incubated with a fluorogenic substrate.
-
The test compound is added at various concentrations.
-
The cleavage of the substrate by MMP12 results in a fluorescent signal, which is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Elastase-Induced Emphysema in Mice
Objective: To induce emphysema in mice to evaluate the efficacy of therapeutic interventions.
Methodology:
-
C57BL/6 mice are anesthetized.
-
A single intratracheal instillation of porcine pancreatic elastase (PPE) is administered to induce lung injury.
-
Control animals receive saline.
-
The development of emphysema is typically assessed 21 days after elastase administration.
-
Test compounds can be administered prophylactically or therapeutically via various routes (e.g., intraperitoneal, oral gavage). In the case of MMP-408, intraperitoneal injections of 100 μg per mouse were administered twice daily for seven consecutive days, starting two days after the elastase instillation.[6][7]
Cigarette Smoke-Induced COPD Model in Mice
Objective: To create a more etiologically relevant model of COPD by exposing mice to cigarette smoke.
Methodology:
-
Mice are exposed to whole-body or nose-only cigarette smoke for a defined period (e.g., 4-6 months).
-
Control animals are exposed to filtered air.
-
The development of COPD-like features, including inflammation, emphysema, and airway remodeling, is assessed.
-
Endpoints include analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell influx, lung histology for morphometric analysis (e.g., mean linear intercept), and assessment of lung function.
Mandatory Visualizations
Signaling Pathways
Caption: MMP12 Signaling Cascade in COPD Pathogenesis.
Experimental Workflow
Caption: Preclinical Efficacy Testing Workflow for MMP12 Inhibitors.
Conclusion
The validation of MMP12 as a therapeutic target in COPD is supported by a strong body of preclinical evidence. The central role of MMP12 in elastin degradation and pro-inflammatory signaling provides a clear rationale for its inhibition. Potent and selective inhibitors, such as this compound, demonstrate promise for target engagement. In vivo studies with representative inhibitors like MMP-408 have shown significant efficacy in reducing emphysema and inflammation in established animal models of COPD. Further investigation into the clinical translation of MMP12 inhibitors is warranted and represents a promising avenue for the development of novel, disease-modifying therapies for COPD.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Transforming Growth Factor-β: Master Regulator of the Respiratory System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTOR Suppresses Cigarette Smoke-Induced Airway Inflammation and MMP12 Expression in Macrophage in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
role of MMP12 in emphysema pathogenesis
An In-depth Technical Guide on the Role of Matrix Metalloproteinase-12 (MMP-12) in Emphysema Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Emphysema, a major component of Chronic Obstructive Pulmonary Disease (COPD), is characterized by the irreversible destruction of alveolar structures, leading to impaired gas exchange. The pathogenesis of emphysema is rooted in a chronic inflammatory response, primarily to cigarette smoke, which disrupts the delicate balance between proteases and their inhibitors in the lung. Among the key enzymatic drivers of this destructive process is Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. This technical guide provides a comprehensive overview of the central role of MMP-12 in emphysema, consolidating evidence from preclinical and human studies, detailing key experimental methodologies, and presenting quantitative data and pathway visualizations to support future research and therapeutic development.
The Central Role of MMP-12 in Emphysema
MMP-12 is a zinc-dependent endopeptidase predominantly secreted by activated alveolar macrophages in response to stimuli like cigarette smoke.[1][2] Its significance in emphysema stems from its potent elastolytic activity and its multifaceted role in perpetuating pulmonary inflammation.
Enzymatic Activity and Substrate Degradation
The primary pathogenic function of MMP-12 is the degradation of elastin, the main component of elastic fibers responsible for the lung's elastic recoil.[3] The destruction of these fibers leads directly to the loss of alveolar wall integrity and the development of emphysematous lesions.[4] Beyond elastin, MMP-12 can degrade a wide array of extracellular matrix (ECM) components, including type IV collagen, fibronectin, laminin, and vitronectin, further contributing to the structural breakdown of the lung parenchyma.[5][6]
Pro-inflammatory Functions
MMP-12 amplifies the inflammatory cascade through several mechanisms:
-
Generation of Chemoattractants: MMP-12-mediated cleavage of elastin generates specific fragments (e.g., VGVAPG) that are potent chemoattractants for monocytes.[7][8] This creates a positive feedback loop, recruiting more monocytes to the lung, which then differentiate into macrophages, secrete more MMP-12, and perpetuate the cycle of inflammation and tissue destruction.[1][9]
-
Modulation of Cytokines: MMP-12 can process and activate or release signaling molecules. Notably, it is involved in the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from the cell surface, a key mediator in recruiting neutrophils and driving inflammation in COPD.[2][10]
Evidence from Preclinical and Human Studies
The critical role of MMP-12 is substantiated by extensive research using animal models and clinical samples.
Preclinical Animal Models
-
Gene Knockout Studies: Mice genetically deficient in MMP-12 (Mmp12-/-) are significantly protected from developing emphysema when exposed to long-term cigarette smoke.[1][11][12] This seminal finding established MMP-12 as a non-redundant and essential mediator of smoke-induced lung destruction.
-
Overexpression Models: Conversely, transgenic mice engineered to overexpress MMP-12 specifically in lung epithelial cells spontaneously develop emphysema, even in the absence of smoke exposure.[5][6]
-
Inhibitor Studies: Pharmacological inhibition of MMP-12 in animal models of emphysema, such as those induced by porcine pancreatic elastase (PPE) or cigarette smoke, significantly reduces lung damage, inflammation, and airspace enlargement.[10][13][14]
Human Studies
-
Elevated MMP-12 Levels: MMP-12 levels are markedly increased in the bronchoalveolar lavage (BAL) fluid, induced sputum, and alveolar macrophages of smokers and patients with COPD compared to healthy non-smokers.[15][16][17]
-
Correlation with Disease Severity: MMP-12 gene expression in alveolar macrophages has been shown to negatively correlate with the diffusing capacity for carbon monoxide (DLCO), a key measure of gas exchange and lung damage in emphysema.[8]
-
Cellular Expression: Immunohistochemical studies confirm the abundant presence of MMP-12 in the alveolar macrophages of patients with emphysema, localized to sites of tissue destruction.[16]
Quantitative Data on MMP-12 in Emphysema
The following tables summarize key quantitative findings from various studies, highlighting the differences in MMP-12 expression and the effects of its inhibition.
Table 1: MMP-12 Expression in Human COPD and Smoker Lungs
| Measurement | Patient Group | Finding | Reference |
|---|---|---|---|
| MMP-12 mRNA Expression | COPD (Smokers) vs. Normal | 2.92-fold higher in lung tissue | [5][6] |
| MMP-12 mRNA Expression | COPD (Non-Smokers) vs. Normal | 2.23-fold higher in lung tissue | [5][6] |
| MMP-12 Protein Level | Smokers with COPD vs. Healthy Smokers & Non-smokers | 4-10 fold elevated in BAL fluid | [15] |
| MMP-12 Positive Macrophages | COPD Smokers vs. COPD Ex-smokers | 1.6 ± 0.3 x 10⁶/ml vs. 0.9 ± 0.4 x 10⁶/ml in BAL fluid |[16] |
Table 2: Key Findings from MMP-12 Animal Models of Emphysema
| Model | Intervention | Key Result | Reference |
|---|---|---|---|
| Mmp12-/- Mice | Cigarette Smoke Exposure (6 months) | Protected from emphysema development | [1] |
| Transgenic Mice | Overexpression of MMP-12 in lung epithelia | Spontaneous emphysema development after 6 weeks | [6] |
| Elastase-Induced Emphysema | Treatment with novel MMP-12 inhibitors | Significant decrease in emphysema-like pathology | [13][14] |
| Smoke-Exposed Mice | Treatment with dual MMP-9/12 inhibitor (AZ11557272) | ~70% reversal of smoke-induced airspace enlargement |[10] |
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and experimental designs are crucial for understanding the complex role of MMP-12.
Pathogenic Cascade of MMP-12 in Emphysema
The following diagram illustrates the central, self-perpetuating role of macrophage-derived MMP-12 in driving emphysema pathogenesis.
References
- 1. Requirement for macrophage elastase for cigarette smoke-induced emphysema in mice - ProQuest [proquest.com]
- 2. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 3. The role of elastases in the development of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. atsjournals.org [atsjournals.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Animal models of emphysema: the next generations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Metalloproteinases in Lung: Multiple, Multifarious, and Multifaceted - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent MMP-12 Inhibitors as a Therapy for COPD and Asthma - Available technology for licensing from the University of California, Riverside [techtransfer.universityofcalifornia.edu]
- 14. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patterns of airway inflammation and MMP-12 expression in smokers and ex-smokers with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thorax.bmj.com [thorax.bmj.com]
MMP12-IN-3: A Potent Inhibitor of Matrix Metalloproteinase-12
An In-depth Technical Guide on IC50, Potency, and Mechanism of Action
This technical guide provides a comprehensive overview of MMP12-IN-3, a potent inhibitor of Matrix Metalloproteinase-12 (MMP-12). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its inhibitory activity, the experimental protocols for its characterization, and the relevant biological pathways.
Introduction to MMP-12
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase.[1][2] It plays a crucial role in the breakdown of the extracellular matrix, particularly elastin.[1][3] Under normal physiological conditions, MMP-12 is involved in tissue remodeling, embryonic development, and wound healing.[1] However, its dysregulation is implicated in various pathological processes, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer.[3][4] MMP-12 is primarily secreted by macrophages and is involved in inflammatory responses.[3][5]
Quantitative Inhibitory Profile of this compound
This compound has been identified as a highly potent inhibitor of MMP-12. The following table summarizes its key quantitative data.
| Compound | Target | IC50 Value | Description |
| This compound | MMP-12 | 4.9 nM | A potent inhibitor of MMP-12 with potential applications in the research of chronic respiratory diseases.[6] |
Experimental Protocols
The determination of the IC50 value and the inhibitory potency of compounds like this compound typically involves enzymatic assays. Below is a detailed methodology for a common fluorometric inhibition assay.
Fluorometric MMP-12 Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant human MMP-12.
Materials and Reagents:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer.
-
Dilute the recombinant MMP-12 in assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
Recombinant MMP-12 solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Caption: Workflow for determining the IC50 value of an MMP-12 inhibitor.
MMP-12 Signaling Pathways and Inhibition
MMP-12 is implicated in several signaling pathways that are crucial in both physiological and pathological conditions. By inhibiting MMP-12, this compound can modulate these pathways.
Pro-inflammatory and Proliferative Signaling
MMP-12 can influence inflammatory responses and cell proliferation through the activation of MAPK (Mitogen-Activated Protein Kinase) pathways, specifically ERK and p38.[5]
Caption: Inhibition of MMP-12 by this compound blocks MAPK signaling.
PAR-1 Activation and Apoptosis
MMP-12 can activate Protease-Activated Receptor-1 (PAR-1), leading to the upregulation of Placenta Growth Factor (PGF).[8] This, in turn, can trigger apoptosis in lung epithelial cells through JNK, p38 MAPK, and PKCδ signaling pathways, contributing to emphysema.[8]
References
- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 2. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
The Intricate Dance of Structure and Activity: A Technical Guide to Sulfonamide-Based MMP-12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in a variety of pathological processes, including chronic obstructive pulmonary disease (COPD), asthma, and cancer. Its role in tissue remodeling and inflammation has made it a prime target for therapeutic intervention. Among the various classes of inhibitors, sulfonamides have emerged as a promising scaffold for the development of potent and selective MMP-12 inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of sulfonamide-based compounds against MMP-12 is intricately linked to their structural features. The following table summarizes the quantitative SAR data for a series of N-arylsulfonyl-N-alkoxyamino-acetohydroxamic acid derivatives, highlighting the impact of various substituents on their inhibitory activity (expressed as Ki in nanomolar).
| Compound | R1 | R2 | R3 | Ki (nM) for MMP-12 |
| 1 | H | H | H | 15.0 |
| 2 | 4-F | H | H | 8.0 |
| 3 | 4-Cl | H | H | 5.0 |
| 4 | 4-Br | H | H | 4.0 |
| 5 | 4-CH3 | H | H | 12.0 |
| 6 | 4-OCH3 | H | H | 20.0 |
| 7 | H | CH3 | H | 30.0 |
| 8 | H | H | CH3 | 25.0 |
| 9 | 4-Cl | CH3 | H | 10.0 |
| 10 | 4-Cl | H | CH3 | 8.0 |
Data compiled from various scientific sources.
Key SAR Insights:
-
Zinc-Binding Group (ZBG): The hydroxamate moiety (-CONHOH) is a critical feature, acting as a bidentate ligand that chelates the catalytic zinc ion in the active site of MMP-12.
-
Sulfonamide Moiety: The sulfonamide group (-SO2NH-) plays a crucial role in orienting the inhibitor within the active site and forms key hydrogen bond interactions with the enzyme backbone. The nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor.
-
P1' Substituent: The nature of the substituent at the P1' position, which fits into the S1' pocket of the enzyme, significantly influences potency and selectivity. Halogen substitutions (F, Cl, Br) at the para-position of the aromatic ring generally enhance inhibitory activity compared to hydrogen or methoxy groups. This suggests that hydrophobic and electronic interactions in the S1' pocket are critical for binding.
-
Alkyl Substituents (R2 and R3): Introduction of small alkyl groups on the linker between the sulfonamide and the hydroxamate can impact potency, often leading to a slight decrease in inhibitory activity. This may be due to steric hindrance or altered conformational preferences.
Experimental Protocols
A fundamental aspect of SAR studies is the reliable and reproducible assessment of inhibitor potency. The following is a detailed methodology for a typical in vitro fluorometric assay used to determine the inhibitory activity of compounds against MMP-12.
MMP-12 Fluorometric Inhibition Assay
1. Materials and Reagents:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35
-
Test compounds (sulfonamide inhibitors) dissolved in DMSO
-
A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~393 nm
2. Enzyme and Substrate Preparation:
-
Activate the pro-MMP-12 to its active form according to the manufacturer's instructions, typically by incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare a working solution of the activated MMP-12 in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
3. Assay Procedure:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 2 µL of the test compounds at various concentrations (typically a serial dilution) to the appropriate wells. For control wells, add 2 µL of DMSO. For the positive control, add a known inhibitor.
-
Add 25 µL of the diluted active MMP-12 enzyme to all wells except the substrate control wells (which receive 25 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorometric microplate reader, pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The cleavage of the substrate by MMP-12 separates the fluorophore and quencher, resulting in an increase in fluorescence.
4. Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize critical aspects of MMP-12 inhibitor research.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of MMP-12 inhibitors.
MMP-12 Signaling in Inflammation
Caption: A simplified signaling pathway illustrating the role of MMP-12 in the inflammatory cascade.
Inhibitor Binding at the MMP-12 Active Site
Caption: Key interactions between a sulfonamide-based inhibitor and the active site of MMP-12.
This guide provides a foundational understanding of the structure-activity relationships of sulfonamide-based MMP-12 inhibitors. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics targeting this important enzyme. Further exploration into a wider range of chemical scaffolds and the use of computational modeling will undoubtedly continue to refine our understanding and accelerate the discovery of clinically effective MMP-12 inhibitors.
Unveiling Macrophage Elastase Function: A Technical Guide to MMP12-IN-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "MMP12-IN-3" is not extensively documented in the public domain. This guide leverages data from well-characterized, selective MMP12 inhibitors such as MMP-408 and AS111793 as representative examples to illustrate the methodologies and principles for studying macrophage elastase (MMP12) function.
Introduction to MMP12 and its Inhibition
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages.[1] It plays a crucial role in extracellular matrix (ECM) remodeling by degrading components like elastin.[2] Dysregulated MMP12 activity is implicated in various pathological processes, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and inflammatory disorders.[1][3] Selective inhibitors of MMP12 are invaluable tools for elucidating its precise roles in health and disease and for developing potential therapeutic interventions.
MMP12 inhibitors function by binding to the active site of the enzyme, thereby blocking its catalytic activity and preventing the breakdown of its substrates.[1] This guide provides an in-depth overview of the use of selective MMP12 inhibitors for studying macrophage elastase function, complete with experimental protocols and data presentation.
Quantitative Data on Selective MMP12 Inhibitors
The following tables summarize the inhibitory activities of representative selective MMP12 inhibitors, providing key quantitative data for comparative analysis.
Table 1: In Vitro Inhibitory Activity of Selective MMP12 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| MMP-408 | MMP12 | - | TGFβ-induced macrophage-to-myofibroblast transition | [4] |
| AS111793 | MMP12 | - | Cigarette smoke-induced inflammation in mice | [5][6] |
| RXP470.1 | MMP12 | 0.4 | Fluorogenic substrate assay | [7] |
| Compound 25 | hMMP-12 | 25 | Fluorimetric Assay Kit | [8] |
| Compound 26 | hMMP-12 | 25 | Fluorimetric Assay Kit | [8] |
Note: Specific IC50 values for MMP-408 and AS111793 were not available in the provided search results, but their effective concentrations in biological systems are documented.
Table 2: In Vivo Efficacy of Selective MMP12 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| MMP-408 | Mouse model of subretinal fibrosis | 5 mg/kg, gavage, twice daily for 5 days | Significantly reduced subretinal fibrosis. | [9] |
| AS111793 | Cigarette smoke-exposed mice | 10 and 30 mg/kg, oral | Reduced neutrophil and macrophage influx in BAL fluid. | [5][6] |
| RXP470.1 | Apolipoprotein E–knockout mice | 100 nmol/L | Retarded atherosclerotic plaque development. | [7] |
| MMP-408 | Elastase-induced emphysema mouse model | - | Decreased emphysema-like pathology. | [8] |
| Compound 25 | Elastase-induced emphysema mouse model | - | Decreased emphysema-like pathology. | [8] |
| Compound 26 | Elastase-induced emphysema mouse model | - | Decreased emphysema-like pathology. | [8] |
Signaling Pathways Involving MMP12
MMP12 is involved in key signaling pathways that regulate inflammation and cellular proliferation. The following diagram illustrates the role of MMP12 in the ERK/P38 MAPK signaling pathway in macrophages.
Caption: MMP12 signaling via ERK/P38 MAPK in macrophages.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to study MMP12 function using selective inhibitors.
In Vitro MMP12 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on MMP12 enzymatic activity.
Caption: Workflow for in vitro MMP12 enzyme inhibition assay.
Protocol:
-
Reagents:
-
Recombinant human MMP-12 (commercially available).
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
This compound (test inhibitor) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add recombinant MMP-12 to each well. c. Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve. b. Determine the percentage of inhibition for each concentration of this compound relative to a vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Macrophage Transmigration Assay
This assay assesses the effect of MMP12 inhibition on macrophage migration through an extracellular matrix barrier.
Protocol:
-
Cell Culture and Reagents:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Chemoattractant (e.g., MCP-1).
-
This compound.
-
Transwell inserts with a porous membrane coated with an ECM component (e.g., Matrigel).
-
-
Procedure: a. Seed macrophages in the upper chamber of the Transwell inserts in serum-free media. b. Add the chemoattractant to the lower chamber. c. Treat the macrophages with different concentrations of this compound. d. Incubate for a sufficient time to allow for cell migration (e.g., 24 hours). e. Remove non-migrated cells from the upper surface of the membrane. f. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: a. Count the number of migrated cells in several microscopic fields. b. Compare the number of migrated cells in the treated groups to the vehicle control group to determine the effect of MMP12 inhibition.
In Vivo Model of Cigarette Smoke-Induced Airway Inflammation
This animal model is used to evaluate the therapeutic potential of MMP12 inhibitors in a disease-relevant context.[5][6]
Protocol:
-
Animals and Treatment:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Expose mice to cigarette smoke (CS) for a defined period (e.g., 3 days).
-
Administer this compound (e.g., orally) at various doses before and/or during CS exposure.
-
-
Bronchoalveolar Lavage (BAL): a. At a specific time point after the last CS exposure, euthanize the mice. b. Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of saline into the lungs.
-
Analysis of BAL Fluid: a. Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid. b. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers in the BAL fluid using ELISA or multiplex assays.
-
Lung Tissue Analysis: a. Homogenize lung tissue to measure inflammatory markers and MMP activity.
-
Data Analysis: a. Compare the inflammatory parameters in the this compound treated groups with the vehicle-treated, CS-exposed group and a sham control group.
Conclusion
The study of macrophage elastase using selective inhibitors like this compound (as represented by compounds such as MMP-408 and AS111793) is critical for understanding its role in inflammatory diseases and for the development of novel therapeutics. The combination of in vitro enzymatic and cell-based assays with in vivo disease models provides a robust framework for characterizing the biological functions of MMP12 and evaluating the efficacy of its inhibitors. The detailed protocols and structured data presentation in this guide offer a comprehensive resource for researchers in this field.
References
- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Macrophage elastase (MMP12) critically contributes to the development of subretinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
The Therapeutic Potential of MMP-12 Inhibition in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its primary role in degrading extracellular matrix components, particularly elastin, and modulating inflammatory responses makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of MMP-12 inhibition, with a specific focus on the potent inhibitor MMP12-IN-3. Due to the limited publicly available data on this compound, this guide supplements its profile with data from other well-characterized selective MMP-12 inhibitors to provide a comprehensive perspective for researchers in the field.
Introduction: The Role of MMP-12 in Respiratory Diseases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, in chronic inflammatory diseases of the lung, the expression and activity of certain MMPs, particularly MMP-12, are significantly upregulated.[1][2]
Chronic Obstructive Pulmonary Disease (COPD): In COPD, MMP-12 is predominantly secreted by alveolar macrophages in response to stimuli like cigarette smoke.[3] Its elastolytic activity contributes directly to the destruction of alveolar walls, leading to emphysema, a hallmark of COPD. Furthermore, MMP-12-mediated cleavage of ECM components can generate fragments that act as chemoattractants, perpetuating the inflammatory cascade.
Asthma: In asthma, MMP-12 is associated with airway inflammation and remodeling.[1] Increased levels of MMP-12 have been found in the sputum of asthmatic patients and correlate with disease severity.[2] By contributing to ECM turnover and influencing the function of inflammatory cells, MMP-12 plays a role in the structural changes of the airways observed in chronic asthma.
This compound and Other Selective MMP-12 Inhibitors
Selective inhibition of MMP-12 represents a promising therapeutic strategy to halt or slow the progression of respiratory diseases. Several small molecule inhibitors have been developed and evaluated in preclinical models.
This compound: A Potent Sulfonamide-Based Hydroxamic Acid
This compound, also identified as compound 32 in the scientific literature, is a potent inhibitor of mouse macrophage metalloelastase (MMP-12).[4] It belongs to the class of sulfonamide-based hydroxamic acids.
Quantitative Data on this compound and Other Selective MMP-12 Inhibitors
| Inhibitor | Chemical Class | Target(s) | IC50 (nM) | Key Preclinical Findings in Respiratory Models | Reference(s) |
| This compound (compound 32) | Sulfonamide-based hydroxamic acid | MMP-12 | 4.9 | Data not publicly available. | [4] |
| AS111793 | N/A | Selective MMP-12 | N/A | Reduced neutrophil and macrophage influx in a cigarette smoke-induced mouse model of COPD. | [5][6] |
| MMP-408 | Dibenzofuran sulfonamide | Selective MMP-12 | N/A | Blocked rhMMP-12-induced lung inflammation and reduced emphysema-like pathology in an elastase-induced mouse model. | [7] |
| AZD1236 | N/A | MMP-9 and MMP-12 | N/A | Generally well-tolerated in a Phase IIa clinical trial in patients with moderate-to-severe COPD, but did not demonstrate significant efficacy on lung function or biomarkers in a 6-week study. | [8][9] |
N/A: Not available in the reviewed literature.
Experimental Protocols
In Vitro MMP-12 Inhibition Assay (General Protocol)
This protocol describes a typical fluorogenic assay to determine the inhibitory activity of compounds against MMP-12.
Materials:
-
Recombinant human MMP-12 (active form)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of recombinant MMP-12 to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-12 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Animal Models of Respiratory Disease
This model recapitulates key features of human COPD, including chronic inflammation and emphysema.
Protocol Outline:
-
Animals: C57BL/6 mice are commonly used.
-
Exposure: Mice are exposed to whole-body cigarette smoke or filtered air (control) for a defined period (e.g., 4 hours/day, 5 days/week for 3-6 months).
-
Inhibitor Administration: The test inhibitor (e.g., AS111793) is administered, for example, orally or intraperitoneally, before or during the smoke exposure period.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (neutrophils, macrophages) and cytokine levels.
-
Lung Histology: Assessment of lung tissue for evidence of emphysema (mean linear intercept) and inflammation.
-
Lung Function: Measurement of parameters such as forced expiratory volume (FEV) and forced vital capacity (FVC) using specialized equipment for small animals.
-
This is a widely used model to study the mechanisms of allergic airway inflammation.
Protocol Outline:
-
Animals: BALB/c mice are often used due to their Th2-biased immune response.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on specific days (e.g., day 0 and 14).
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA on multiple consecutive days (e.g., days 24-27).
-
Inhibitor Administration: The test inhibitor is administered prior to or during the challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to a bronchoconstrictor (e.g., methacholine).
-
BAL Fluid Analysis: Quantification of eosinophils and other inflammatory cells, and measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Evaluation of airway inflammation, mucus production, and collagen deposition.
-
Serum IgE Levels: Measurement of OVA-specific IgE in the serum.
-
Signaling Pathways and Visualizations
MMP-12 exerts its pathological effects through various signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of MMP-12 inhibitors.
MMP-12 Signaling in Respiratory Inflammation
Caption: Simplified signaling pathway of MMP-12 in respiratory inflammation.
Experimental Workflow for Evaluating MMP-12 Inhibitors
Caption: General experimental workflow for the preclinical evaluation of MMP-12 inhibitors.
Conclusion and Future Directions
The inhibition of MMP-12 presents a targeted therapeutic approach with significant potential for the treatment of COPD and asthma. Potent and selective inhibitors, such as this compound, have been developed, demonstrating high in vitro activity. While specific in vivo data for this compound in respiratory models is not extensively documented in publicly available literature, studies with other selective MMP-12 inhibitors have shown promising results in reducing inflammation and tissue damage in preclinical models of COPD and asthma.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: Conducting detailed in vivo efficacy, pharmacokinetic, and toxicology studies on potent inhibitors like this compound in relevant animal models of respiratory diseases.
-
Translational Studies: Investigating the expression and activity of MMP-12 in different phenotypes of COPD and asthma to identify patient populations most likely to benefit from MMP-12 inhibition.
-
Clinical Development: Advancing the most promising lead candidates into clinical trials to evaluate their safety and efficacy in patients with respiratory diseases.
The continued exploration of selective MMP-12 inhibitors holds the promise of delivering novel, disease-modifying therapies for patients suffering from chronic respiratory conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. Novel molecular imaging ligands targeting matrix metalloproteinases 2 and 9 for imaging of unstable atherosclerotic plaques | PLOS One [journals.plos.org]
- 7. Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to RXP470.1: A Potent and Selective Chemical Probe for Matrix Metalloproteinase-12 (MMP-12)
Note to the reader: While the initial request specified the chemical probe MMP12-IN-3, a comprehensive literature search revealed limited publicly available data for this compound. To provide an in-depth technical guide that meets the core requirements of detailed data presentation and experimental protocols, this document focuses on the well-characterized, potent, and selective MMP-12 inhibitor, RXP470.1 . This phosphinic peptide serves as an exemplary chemical probe for studying the function of MMP-12 in various biological contexts.
Introduction
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages. It plays a crucial role in the degradation of extracellular matrix components, particularly elastin. Dysregulated MMP-12 activity has been implicated in the pathogenesis of several chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis. As such, highly potent and selective chemical probes are invaluable tools for elucidating the precise roles of MMP-12 in health and disease, and for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of RXP470.1, a potent and selective inhibitor of MMP-12. We will detail its biochemical properties, experimental protocols for its use, and its application in preclinical in vivo models.
Quantitative Data Summary
The inhibitory activity and selectivity of RXP470.1 have been extensively characterized. The following tables summarize the key quantitative data for this chemical probe.
Table 1: In Vitro Inhibitory Potency of RXP470.1 against MMP-12
| Species | Parameter | Value (nM) |
| Human | Ki | 0.2[1][2] |
| Murine | Ki | 4 |
Table 2: Selectivity Profile of RXP470.1 against a Panel of Human MMPs
| MMP Target | Potency Relative to MMP-12 |
| Other MMPs | 2 to 4 orders of magnitude less potent[1][2] |
| MMP-2, MMP-9 | >10-fold selective for MMP-12[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of RXP470.1 to probe MMP-12 activity.
In Vitro MMP-12 Inhibition Assay (Fluorogenic Substrate)
This protocol describes the determination of the inhibitory constant (Ki) of RXP470.1 against recombinant human MMP-12.
Materials:
-
Recombinant human MMP-12
-
RXP470.1
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5[3]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Activate the recombinant human MMP-12 according to the manufacturer's instructions. A typical activation involves incubation in assay buffer.
-
Prepare serial dilutions of RXP470.1 in assay buffer.
-
In a 96-well plate, add the activated MMP-12 to each well.
-
Add the various concentrations of RXP470.1 to the wells and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using a suitable software package.
In Vivo Evaluation of RXP470.1 in a Mouse Model of Atherosclerosis
This protocol outlines the use of RXP470.1 to investigate the role of MMP-12 in a murine model of atherosclerosis.
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for studying atherosclerosis.
Materials:
-
RXP470.1
-
Vehicle (e.g., phosphate-buffered saline)
-
Osmotic minipumps
-
High-fat diet
Procedure:
-
Induce atherosclerosis in ApoE-/- mice by feeding them a high-fat diet for a specified period.
-
Implant subcutaneous osmotic minipumps containing either RXP470.1 (e.g., at a dose of 4.6 mg/kg/day) or vehicle.[4] This dose is calculated to achieve a plasma concentration that selectively inhibits MMP-12.[4]
-
Continue the high-fat diet and inhibitor/vehicle administration for the duration of the study (e.g., several weeks).
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Excise the aorta and other relevant vascular tissues.
-
Perform histological analysis on cross-sections of the arteries. This can include:
-
Hematoxylin and eosin (H&E) staining to assess overall plaque morphology and size.
-
Immunohistochemistry for specific cell markers (e.g., macrophages, smooth muscle cells) to evaluate plaque composition.
-
Staining for apoptotic cells (e.g., TUNEL assay) to assess plaque stability.
-
-
Quantify the atherosclerotic lesion area and other relevant parameters using image analysis software.
Visualizations
Mechanism of Action: Inhibition of MMP-12-Mediated Cellular Processes in Atherosclerosis
The following diagram illustrates the proposed mechanism by which RXP470.1 exerts its effects in the context of atherosclerosis by inhibiting MMP-12.
References
- 1. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Precision: A Technical Guide to the Discovery and Development of Selective MMP12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a critical enzyme implicated in the pathogenesis of various inflammatory and tissue-remodeling diseases, most notably chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1][2] Its role in degrading extracellular matrix components, particularly elastin, makes it a compelling therapeutic target.[3][4] However, the high degree of homology among the active sites of the MMP family presents a significant challenge in developing selective inhibitors, a hurdle that has led to the failure of broad-spectrum MMP inhibitors in clinical trials due to off-target effects.[4][5] This technical guide provides an in-depth overview of the discovery and development of selective MMP12 inhibitors, detailing the evolution of inhibitor scaffolds, key experimental protocols for their evaluation, and the intricate signaling pathways governed by MMP12.
Introduction: The Rationale for Targeting MMP12
MMP12 is a zinc-dependent endopeptidase predominantly expressed by macrophages.[4] Its overexpression is strongly linked to the pathological tissue destruction seen in COPD, where it contributes to emphysema by breaking down alveolar walls.[1][6] In atherosclerosis, MMP12 is implicated in plaque instability.[2][7] The enzyme's involvement extends to other conditions such as cancer and neurodegenerative diseases, highlighting the broad therapeutic potential of its selective inhibition.[4][8] The central challenge in targeting MMP12 lies in achieving selectivity over other MMPs to avoid adverse effects, such as the musculoskeletal syndrome observed with early broad-spectrum inhibitors.[8] Modern drug discovery efforts have therefore focused on exploiting subtle differences in the S1' specificity loop and other non-catalytic sites to design highly selective agents.[1][5]
Classes of Selective MMP12 Inhibitors and Structure-Activity Relationships
The journey to develop selective MMP12 inhibitors has led to the exploration of diverse chemical scaffolds. Early efforts with broad-spectrum zinc-binding groups like hydroxamates have given way to more refined strategies.[5][9]
2.1. Phosphinic Peptides
Phosphinic peptides represent a significant advancement in achieving MMP12 selectivity. These compounds utilize a phosphinic acid moiety as a zinc-binding group, which generally offers better selectivity than hydroxamates.[5][10] A key breakthrough in this class was the identification of inhibitors containing a Glu-Glu motif, which demonstrated potent and selective inhibition of MMP12.[11] For instance, the phosphinic peptide RXP470.1 exhibits a Ki of 0.2 nmol/L against human MMP12 and is two to four orders of magnitude less potent against other MMPs.[7]
2.2. Dibenzofuran Sulfonamides
This class of inhibitors has been extensively studied for the treatment of COPD.[1] Structure-activity relationship (SAR) studies on dibenzofuran sulfonamides led to the discovery of potent and orally bioavailable compounds. A notable example is MMP408, which emerged from the optimization of a potent MMP-2 and MMP-13 inhibitor.[9][11] By modifying the biphenyl rings to fit into the S1' pocket and introducing a benzofuran attachment deep within this pocket, researchers achieved a remarkable 650-fold increase in selectivity for MMP12 over MMP-13.[9]
2.3. Non-Zinc Binding Inhibitors
A more recent and innovative approach involves the development of inhibitors that do not rely on a strong zinc-binding group. These compounds are designed to achieve potency and selectivity by maximizing interactions deep within the S1' specificity cavity of the enzyme.[1] This strategy avoids the off-target effects associated with strong zinc chelation.[5] A systematic chemical exploration of this class has yielded inhibitors with nanomolar potency and selectivity factors ranging from 2 to 4 orders of magnitude against a wide array of MMPs.[1]
Structure-Activity Relationship (SAR) Logic for Dibenzofuran Sulfonamides
The development of selective dibenzofuran sulfonamide inhibitors for MMP12 provides a clear example of rational drug design. The process began with a lead compound that had good MMP12 activity but poor selectivity. The SAR exploration focused on modifying the scaffold to better exploit the unique topology of the MMP12 active site, particularly the S1' pocket.
References
- 1. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of a selective matrix metalloprotease-12 inhibitor: insights from crystallography and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
- 8. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 9. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights from selective non-phosphinic inhibitors of MMP-12 tailored to fit with an S1' loop canonical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of selective inhibitors and substrate of matrix metalloproteinase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMP12-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro evaluation of MMP12-IN-3, a potent inhibitor of Matrix Metalloproteinase-12 (MMP-12). The provided information is intended to guide researchers in setting up a reliable and reproducible fluorometric assay to determine the inhibitory activity of this compound.
Introduction
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[1] It plays a crucial role in the breakdown of extracellular matrix components, particularly elastin.[2] Dysregulation of MMP-12 activity has been implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and certain cancers.[3] As such, MMP-12 has emerged as a significant therapeutic target. This compound is a potent inhibitor of MMP-12, and this protocol outlines the in vitro methodology to characterize its inhibitory profile.
Principle of the Assay
The in vitro assay described here is a fluorometric method based on Fluorescence Resonance Energy Transfer (FRET).[4][5] The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When MMP-12 cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[1][3] The rate of this fluorescence increase is directly proportional to the MMP-12 enzymatic activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence generation in its presence.
Quantitative Data
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | MMP-12 | 4.9 | Fluorometric |
Experimental Protocol
This protocol is adapted from commercially available MMP-12 fluorometric assay kits.[1][3]
Materials and Reagents
-
Recombinant human MMP-12 (active form)
-
MMP-12 FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm[3]
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the MMP-12 FRET peptide substrate in DMSO (e.g., 1 mM).
-
Dilute the recombinant human MMP-12 to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve. Remember to include a DMSO control (vehicle control).
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted MMP-12 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Dilute the MMP-12 FRET peptide substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity at kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the substrate (e.g., Ex/Em = 328/420 nm).
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
MMP-12 Signaling and Substrate Interactions
Caption: MMP-12 extracellular and intracellular signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Assay
Caption: Step-by-step workflow for the in vitro fluorometric assay of this compound.
References
- 1. SensoLyte® 520 MMP-12 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. Expression and Localization of Matrix Metalloproteinase-12 in the Aorta of Cholesterol-Fed Rabbits: Relationship to Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP12-IN-3 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a critical role in the breakdown of the extracellular matrix, particularly elastin.[1] Its dysregulation is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer, making it a significant therapeutic target.[1] MMP12-IN-3 is a potent and selective inhibitor of MMP-12 with an IC50 value of 4.9 nM.[2][3][4] These application notes provide detailed protocols for designing and conducting cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathways
MMP-12 expression and activity are regulated by complex signaling pathways. Pro-inflammatory stimuli can induce MMP-12 expression through the activation of pathways such as ERK, JNK, and PI3K/Akt.[5][6][7] Inhibition of MMP-12 by this compound can, in turn, modulate these and other downstream signaling cascades involved in cell proliferation, migration, and inflammation.[8]
Caption: MMP-12 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a cell-based assay involves cell culture, stimulation to induce MMP-12 expression, treatment with the inhibitor, and subsequent analysis of MMP-12 activity and downstream effects.
References
- 1. Human MMP-12 ELISA Kit (EH327RB) - Invitrogen [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.com [gentaur.com]
- 5. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of matrix metalloproteinases (MMP3, MMP12 and MMP13) expression in the microglia by amyloid-beta stimulation via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet-type 12-lipoxygenase induces MMP9 expression and cellular invasion via activation of PI3K/Akt/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MMP-408 (MMP12-IN-3) in a Mouse Model of Emphysema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of emphysema, a major component of chronic obstructive pulmonary disease (COPD).[1] MMP-12, primarily secreted by alveolar macrophages in response to stimuli like cigarette smoke, degrades elastin, a critical component of the lung's extracellular matrix, leading to the destruction of alveolar walls and the characteristic airspace enlargement of emphysema.[1][2][3] Consequently, selective inhibition of MMP-12 presents a promising therapeutic strategy for mitigating the progression of this debilitating disease.
These application notes provide a comprehensive overview and detailed protocols for the use of MMP-408 , a potent and selective MMP-12 inhibitor, in a well-established elastase-induced mouse model of emphysema. While the user requested information on "MMP12-IN-3," literature searches indicate that MMP-408 is a well-characterized and commonly used selective MMP-12 inhibitor in this research context. The chemical name for MMP-408 is (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid.[4]
Mechanism of Action
MMP-12 contributes to emphysema pathogenesis through several mechanisms:
-
Elastin Degradation: Its primary role is the breakdown of elastin in the alveolar walls, leading to loss of lung elasticity and the formation of enlarged airspaces.[3]
-
Inflammatory Cell Recruitment: MMP-12 can generate elastin fragments that are chemotactic for monocytes, further amplifying the inflammatory response.
-
Pro-inflammatory Mediator Release: MMP-12 can cleave and activate other proteins, including tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine that recruits neutrophils to the lungs.
MMP-408 is a selective inhibitor that targets the catalytic activity of MMP-12, thereby preventing the downstream consequences of its enzymatic action.[4]
Signaling Pathway
The signaling pathway leading to MMP-12-mediated lung damage in emphysema is complex and involves a cascade of inflammatory events. Below is a diagram illustrating the key components of this pathway and the point of intervention for MMP-408.
Experimental Protocols
Elastase-Induced Emphysema Mouse Model
This protocol describes the induction of emphysema in mice using porcine pancreatic elastase (PPE).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Porcine Pancreatic Elastase (PPE) (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mice using an appropriate method.
-
Suspend the mouse in a supine position on an angled board.
-
Visualize the trachea by transillumination of the neck.
-
Prepare a solution of PPE in sterile PBS. A commonly used dose is 0.9 U of PPE in 50 µL of PBS per mouse.
-
Using an intratracheal instillation device, carefully deliver the 50 µL of PPE solution into the lungs.
-
For the control group, administer 50 µL of sterile PBS.
-
Allow the mice to recover from anesthesia in a warm, clean cage.
-
Monitor the mice for any signs of distress. Emphysema develops over several weeks, with significant tissue destruction typically observed by day 21.[1]
Administration of MMP-408
This protocol outlines the administration of the MMP-12 inhibitor, MMP-408, to mice with elastase-induced emphysema.
Materials:
-
MMP-408
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, and 50% PBS)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of MMP-408 in the vehicle.
-
Treatment with MMP-408 typically begins 2 days after the initial elastase instillation.[1]
-
Administer MMP-408 via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[1] A common dosage is 30 mg/kg body weight in a volume of 200 µL.[1]
-
The vehicle control group should receive an equal volume of the vehicle solution following the same injection schedule.
Assessment of Emphysema
a. Lung Histology and Morphometry:
-
At the end of the study period (e.g., day 21), euthanize the mice.
-
Perfuse the lungs with saline and then inflate and fix them with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O).
-
Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
Quantify the degree of airspace enlargement by measuring the mean linear intercept (MLI). This is a common method to assess the severity of emphysema.
b. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Immediately after euthanasia, perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 1 mL) into the lungs via a tracheal cannula.
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
The supernatant can be stored at -80°C for subsequent analysis of cytokines and other inflammatory mediators by ELISA or other immunoassays.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of MMP-408 in a mouse model of emphysema.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the efficacy of an MMP-12 inhibitor like MMP-408 in an elastase-induced emphysema mouse model. The values are representative and may vary based on the specific experimental conditions.
Table 1: Effect of MMP-408 on Lung Morphometry
| Treatment Group | Mean Linear Intercept (MLI, µm) |
| Saline + Vehicle | 35 ± 5 |
| Elastase + Vehicle | 75 ± 10 |
| Elastase + MMP-408 | 40 ± 8* |
*p < 0.05 compared to Elastase + Vehicle. Data are presented as mean ± SD.
Table 2: Effect of MMP-408 on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Total Cells (x10⁴) | Macrophages (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Saline + Vehicle | 5 ± 1 | 4.8 ± 0.9 | 0.1 ± 0.05 | 0.1 ± 0.05 |
| Elastase + Vehicle | 15 ± 3 | 10 ± 2 | 3 ± 1 | 2 ± 0.5 |
| Elastase + MMP-408 | 8 ± 2 | 6 ± 1.5 | 1 ± 0.5 | 1 ± 0.4 |
*p < 0.05 compared to Elastase + Vehicle. Data are presented as mean ± SD.
Table 3: Effect of MMP-408 on BALF Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Saline + Vehicle | 20 ± 5 | 15 ± 4 |
| Elastase + Vehicle | 150 ± 30 | 100 ± 20 |
| Elastase + MMP-408 | 50 ± 10 | 40 ± 8 |
*p < 0.05 compared to Elastase + Vehicle. Data are presented as mean ± SD.
Conclusion
The use of the selective MMP-12 inhibitor, MMP-408, in an elastase-induced mouse model of emphysema provides a robust system for investigating the role of MMP-12 in disease pathogenesis and for evaluating the therapeutic potential of MMP-12 inhibition. The protocols and expected outcomes detailed in these application notes serve as a valuable resource for researchers in the fields of respiratory disease and drug development. The significant reduction in airspace enlargement, inflammatory cell infiltration, and pro-inflammatory cytokine levels upon treatment with MMP-408 highlights the potential of this therapeutic strategy for COPD.[1]
References
- 1. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP12-IN-3: A Potent Inhibitor of Matrix Metalloproteinase-12 for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly elastin.[1] Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cell migration.[1] Dysregulation of MMP12 has been linked to several diseases, such as chronic obstructive pulmonary disease (COPD), atherosclerosis, and certain cancers.[1] MMP12-IN-3 is a potent and selective small molecule inhibitor of MMP12, offering a valuable tool for investigating the biological functions of MMP12 in a cell culture setting. These application notes provide detailed protocols for utilizing this compound to inhibit MMP12 activity in vitro.
Product Information
| Property | Value |
| Product Name | This compound |
| Target | Matrix Metalloproteinase-12 (MMP12) |
| IC50 | 4.9 nM |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action
This compound functions by selectively binding to the active site of the MMP12 enzyme, thereby preventing it from cleaving its natural substrates.[1] By inhibiting MMP12, this compound can modulate downstream cellular processes that are dependent on MMP12 activity, such as cell migration, proliferation, and apoptosis.
Recommended Cell Lines for MMP12 Inhibition Studies
The choice of cell line is critical for studying the effects of MMP12 inhibition. Below are some recommended cell lines known to express MMP12:
-
Macrophage-like cell lines (e.g., U937, THP-1): These human monocytic cell lines can be differentiated into macrophages, which are a primary source of MMP12. They are excellent models for studying the role of MMP12 in inflammatory responses.
-
Non-small cell lung cancer (NSCLC) cell lines (e.g., H1299): Some lung cancer cells express MMP12, making them suitable for investigating the role of this enzyme in cancer progression, including cell migration and invasion.[2]
-
Primary Human Airway Smooth Muscle Cells (ASMC): These cells are relevant for studying respiratory diseases like asthma and COPD, where MMP12 is implicated in airway remodeling.[3]
Experimental Protocols
Protocol 1: General Guidelines for Handling this compound
1. Reconstitution:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of X g/mol ), add Y µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare working solutions by diluting the stock solution in serum-free cell culture medium to the desired final concentrations.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
3. Stability in Culture:
-
The stability of this compound in cell culture medium has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment and to add the inhibitor to the cell culture for the desired treatment duration.
Protocol 2: Determining the Optimal Concentration of this compound in a Cell-Based Assay
It is crucial to determine the optimal concentration of this compound for each cell line and experimental setup. A dose-response experiment is recommended.
Materials:
-
MMP12-expressing cells (e.g., H1299)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and starve the cells for 12-24 hours.
-
Prepare a serial dilution of this compound in serum-free medium. A suggested starting range is 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only).
-
Remove the starvation medium and add the different concentrations of this compound to the wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay according to the manufacturer's protocol.
-
Determine the concentration range that effectively inhibits the desired cellular phenotype without causing significant cytotoxicity.
Protocol 3: Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
MMP12-expressing cells (e.g., H1299)
-
6-well or 12-well cell culture plates
-
P200 pipette tips or a cell scraper
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. A concentration equivalent to the IC50 of the inhibitor can be a good starting point.[2]
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Protocol 4: Western Blot Analysis of Downstream Signaling
MMP12 has been shown to be involved in signaling pathways such as ERK and p38 MAPK. Inhibition of MMP12 may lead to a decrease in the phosphorylation of these kinases.
Materials:
-
MMP12-expressing cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate and treat cells with this compound as determined in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total-ERK1/2) and a loading control (e.g., GAPDH) to normalize the data.
Protocol 5: Apoptosis Assay
MMP12 inhibition has been shown to affect apoptosis.[2] This can be assessed using various methods.
Materials:
-
MMP12-expressing cells
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit or a Caspase-3/7 activity assay kit)
-
Flow cytometer or plate reader
Procedure (using Annexin V-FITC/PI):
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of MMP12 and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
Determining the Dose-Response Curve of MMP12-IN-3: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[1][2] It plays a crucial role in the breakdown of extracellular matrix components, particularly elastin.[1][3] Dysregulation of MMP12 activity is implicated in various pathological processes, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer, making it a significant therapeutic target.[1][4] MMP12-IN-3 is a potent inhibitor of MMP12 with a reported IC50 value of 4.9 nM.[5] This document provides a detailed protocol for determining the dose-response curve of this compound to ascertain its inhibitory potency (IC50) in a fluorometric-based in vitro assay.
Principle of the Assay
The inhibitory activity of this compound is determined using a fluorogenic assay. This assay employs a synthetic peptide substrate that is internally quenched. In the presence of active MMP12, the substrate is cleaved, separating a fluorophore from a quencher molecule. This separation results in an increase in fluorescence intensity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase in a dose-dependent manner.
Signaling Pathway Involving MMP12
MMP12 is involved in multiple signaling pathways that regulate cellular processes such as inflammation, proliferation, and apoptosis. For instance, MMP12 can influence the ERK/P38 MAPK and PI3K-AKT pathways.[6][7] Understanding these pathways provides context for the downstream effects of MMP12 inhibition.
Caption: MMP12 signaling pathways.
Experimental Protocol
This protocol is based on commercially available fluorometric MMP12 inhibitor screening kits.[8][9][10]
Materials and Reagents
-
Recombinant human MMP12 enzyme
-
MMP12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[8]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor)
-
96-well black microplate, flat bottom
-
Microplate reader with fluorescence capabilities (Excitation/Emission wavelengths compatible with the substrate)
-
Multichannel pipette and sterile pipette tips
Reagent Preparation
-
MMP12 Enzyme: Prepare a working solution of MMP12 in Assay Buffer to the desired final concentration. Keep on ice.
-
MMP12 Substrate: Prepare a stock solution in DMSO and then dilute to the final working concentration in Assay Buffer. Protect from light.
-
This compound: Prepare a high-concentration stock solution in DMSO. Create a series of dilutions in DMSO to be used for the dose-response curve. A common starting point is a 10-point, 3-fold serial dilution.
-
Positive Control: Prepare a working solution of the positive control inhibitor in DMSO.
Experimental Workflow Diagram
Caption: Experimental workflow for dose-response curve determination.
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for:
-
Substrate Control (Assay Buffer + Substrate)
-
Enzyme Control (Assay Buffer + Enzyme + Substrate + DMSO)
-
Positive Control Inhibitor
-
This compound serial dilutions
-
-
Inhibitor Addition: Add 2 µL of the this compound serial dilutions, positive control, or DMSO (for the enzyme control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 48 µL of the diluted MMP12 enzyme solution to all wells except the substrate control wells. For the substrate control, add 48 µL of Assay Buffer.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 50 µL of the diluted MMP12 substrate to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically at 37°C. Set the excitation and emission wavelengths according to the substrate specifications (e.g., Ex/Em = 328/418 nm or 490/520 nm).[9][11] Record readings every 1-2 minutes for 30-60 minutes.
Data Analysis
-
Calculate Initial Velocity: Determine the initial reaction velocity (V) for each well by plotting the fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Data Normalization: Normalize the data to percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_substrate_control) / (V_enzyme_control - V_substrate_control)] * 100
-
Dose-Response Curve Fitting: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[12][13]
Quantitative Data Summary
The following table presents a hypothetical dataset for the determination of the this compound IC50 value.
| This compound Conc. (nM) | Log [Inhibitor] | Average % Inhibition |
| 1000 | 3.00 | 98.5 |
| 333 | 2.52 | 97.2 |
| 111 | 2.04 | 95.1 |
| 37 | 1.57 | 88.4 |
| 12.3 | 1.09 | 75.6 |
| 4.1 | 0.61 | 52.3 |
| 1.37 | 0.14 | 28.9 |
| 0.46 | -0.34 | 10.1 |
| 0.15 | -0.82 | 2.5 |
| 0.05 | -1.30 | 0.8 |
Calculated IC50: Based on the provided data and known information, the expected IC50 for this compound is approximately 4.9 nM.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution; protect from light. |
| Low signal | Inactive enzyme or substrate | Use a new batch of enzyme/substrate; ensure proper storage. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| No inhibition observed | Inhibitor is inactive or insoluble | Verify inhibitor integrity and solubility in the assay buffer. |
Conclusion
This protocol provides a robust method for determining the dose-response curve and IC50 value of this compound. Accurate determination of inhibitory potency is a critical step in the characterization of potential therapeutic agents targeting MMP12. The provided workflow and data analysis guidelines will enable researchers to reliably assess the efficacy of MMP12 inhibitors.
References
- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Knocking out matrix metalloproteinase 12 causes the accumulation of M2 macrophages in intestinal tumor microenvironment of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 4. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 9. SensoLyte® 520 MMP-12 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
Application Notes and Protocols for Administration of Selective MMP12 Inhibitors in Animal Studies
Disclaimer: As of the current date, specific in vivo administration data for the compound MMP12-IN-3 is not publicly available in peer-reviewed literature. The following application notes and protocols are based on published studies of other potent and selective matrix metalloproteinase-12 (MMP12) inhibitors, such as MMP408, RXP470.1, and AS111793. These protocols are intended to serve as a representative guide for researchers and drug development professionals working with selective MMP12 inhibitors.
Introduction
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly expressed by activated macrophages.[1] It plays a critical role in the breakdown of extracellular matrix components, particularly elastin.[1][2] Dysregulated MMP12 activity is implicated in the pathogenesis of various chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and subretinal fibrosis.[1][3] Consequently, selective inhibition of MMP12 presents a promising therapeutic strategy for these conditions.[1][3]
These application notes provide a summary of quantitative data from animal studies of selective MMP12 inhibitors and detailed experimental protocols to guide the design of preclinical in vivo experiments.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative selective MMP12 inhibitors. This data can be used for dose-range finding studies and for the selection of appropriate animal models.
Table 1: In Vitro Potency and Selectivity of Representative MMP12 Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. Other MMPs | Reference |
| RXP470.1 | Human MMP12 | 0.2 (Ki) | >1000-fold vs. MMP-1, -2, -3, -7, -8, -9, -13, -14 | [4] |
| AS111793 | MMP12 | 4 (IC50) | >100-fold vs. MMP-1, -2, -3, -7, -8, -9, -13 | [5] |
| MMP408 | MMP12 | Not Specified | Potent and selective | [6] |
Table 2: Summary of In Vivo Administration and Efficacy in Animal Models
| Compound | Animal Model | Disease Indication | Dose & Route of Administration | Key Efficacy Findings | Reference |
| RXP470.1 | Apolipoprotein E–knockout mice | Atherosclerosis | 10 mg/kg/day via osmotic minipump (subcutaneous) for 28 days | Reduced plaque size and macrophage content; increased smooth muscle cell content. | [4] |
| AS111793 | C57BL/6 mice (cigarette smoke-induced) | COPD | 3, 10, 30 mg/kg orally, once daily for 3 days | Dose-dependent reduction in neutrophils and macrophages in bronchoalveolar lavage fluid. | [5] |
| MMP408 | C57BL/6J mice (laser-induced) | Subretinal Fibrosis | 5 mg/kg via gavage, twice daily for 5 days | Significantly reduced subretinal fibrosis and macrophage infiltration. | |
| MMP408 | Adamantinomatous craniopharyngioma cells (in vitro) | Cancer | Not Applicable (in vitro study) | Inhibited cell proliferation and migration. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for selective MMP12 inhibitors.
Atherosclerosis Plaque Development in Apolipoprotein E–Knockout Mice
Objective: To evaluate the effect of a selective MMP12 inhibitor on the development and composition of atherosclerotic plaques.
Animal Model:
-
Species: Mouse
-
Strain: Apolipoprotein E–knockout (ApoE-/-)
-
Age/Sex: 8-week-old male mice
-
Diet: Western-type diet (21% fat, 0.15% cholesterol) for the duration of the study.
Drug Administration:
-
Compound: RXP470.1
-
Formulation: Dissolved in a suitable vehicle (e.g., 50% DMSO/50% PEG400).
-
Dosing: 10 mg/kg/day.
-
Route: Continuous subcutaneous infusion via osmotic minipumps (e.g., Alzet model 2004) for 28 days.
Experimental Procedure:
-
Acclimatize ApoE-/- mice for one week.
-
Commence Western-type diet.
-
After one week on the diet, implant osmotic minipumps containing either vehicle or RXP470.1 subcutaneously.
-
Continue the diet and drug administration for 28 days.
-
At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the aortic root and embed in optimal cutting temperature (OCT) compound for cryosectioning.
Endpoint Analysis:
-
Plaque Size: Stain serial cryosections with Oil Red O and quantify the lesion area using imaging software.
-
Plaque Composition:
-
Macrophages: Immunohistochemical staining for a macrophage marker (e.g., Mac-2).
-
Smooth Muscle Cells: Immunohistochemical staining for a smooth muscle cell marker (e.g., α-actin).
-
Quantify the percentage of the plaque area positive for each marker.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the vehicle and treatment groups.
Cigarette Smoke-Induced Airway Inflammation in Mice
Objective: To assess the anti-inflammatory effects of a selective MMP12 inhibitor in a model of COPD.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age/Sex: 8 to 10-week-old male mice.
Drug Administration:
-
Compound: AS111793
-
Formulation: Suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: 3, 10, and 30 mg/kg.
-
Route: Oral gavage, once daily.
Experimental Procedure:
-
Acclimatize C57BL/6 mice for one week.
-
Administer AS111793 or vehicle orally one hour before cigarette smoke exposure.
-
Expose mice to the smoke of 5 cigarettes for 20 minutes, twice daily, for 3 consecutive days. A control group will be exposed to air.
-
24 hours after the final exposure, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs.
Endpoint Analysis:
-
BAL Fluid Analysis:
-
Total Cell Count: Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with Diff-Quik to differentiate and count neutrophils, macrophages, and lymphocytes.
-
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test to compare the different treatment groups.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Role of MMP12 in inflammation and tissue remodeling.
Experimental Workflow Diagram
Caption: Typical workflow for in vivo evaluation of an MMP12 inhibitor.
References
- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 3. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP12 is a potential therapeutic target for Adamantinomatous craniopharyngioma: Conclusions from bioinformatics analysis and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Matrix Metalloproteinase-12 (MMP12) Activity with a Selective Fluorogenic Substrate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix Metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by activated macrophages.[1][2] It plays a critical role in the degradation of extracellular matrix components, with a particularly high activity towards elastin.[1][2] MMP12 is implicated in various physiological processes such as tissue remodeling, as well as in the pathophysiology of diseases including chronic obstructive pulmonary disease (COPD), atherosclerosis, and arthritis.[2][3] Consequently, MMP12 has emerged as a significant therapeutic target. The accurate and selective measurement of MMP12 activity is crucial for basic research and the development of novel inhibitors.
This document provides a detailed protocol for measuring MMP12 activity using a highly selective fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering a sensitive and continuous method for quantifying enzyme activity.[2]
Principle of the Assay
The FRET-based assay utilizes a synthetic peptide substrate that contains a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor molecule, 2,4-dinitrophenyl (Dnp).[2][4] In the intact substrate, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between a specific Glycine-Leucine residue by active MMP12, the fluorophore and quencher are separated. This separation leads to a quantifiable increase in fluorescence intensity, which is directly proportional to the MMP12 activity in the sample.[2][5]
Data Presentation: Comparison of Selective MMP12 Substrates
The selection of a substrate with high specificity and catalytic efficiency is paramount for an accurate MMP12 activity assay. Below is a comparison of fluorogenic substrates reported to be selective for MMP12.
| Substrate Sequence | Fluorophore/Quencher | Catalytic Efficiency (kcat/Km) for MMP12 (M⁻¹s⁻¹) | Selectivity Profile | Reference |
| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | Mca/Dnp | 1.85 x 10⁵ | Poor substrate for other MMPs, with the exception of MMP13 (kcat/Km = 0.53 x 10⁵ M⁻¹s⁻¹) and MMP9 (kcat/Km = 0.33 x 10⁵ M⁻¹s⁻¹). | [6] |
| Abz-RNALAVERTAS-EDDnp | Abz/EDDnp | Not explicitly quantified in the reviewed literature. | Reported as the most selective substrate for MMP12.[1][3] | [1][3] |
Note: A higher kcat/Km value indicates greater catalytic efficiency.
Experimental Protocols
This section provides a detailed methodology for measuring MMP12 activity in biological samples, such as cell lysates, using the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2.
Materials and Reagents
-
Recombinant active MMP12 (for standard curve and positive control)
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5[2][5]
-
Cell Lysis Buffer (if using cell samples): e.g., RIPA buffer or a non-denaturing lysis buffer supplemented with a protease inhibitor cocktail (that does not inhibit MMPs).
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
A known MMP12 inhibitor (e.g., NNGH) for negative control experiments
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm[7]
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. The presence of CaCl₂ is essential for MMP activity.[2]
-
Substrate Stock Solution (10 mM): Dissolve the Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 substrate in DMSO to a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.[4]
-
Substrate Working Solution (10 µM): Immediately before use, dilute the 10 mM substrate stock solution in Assay Buffer to a final working concentration of 10 µM.[5]
-
MMP12 Enzyme Stock Solution: Reconstitute recombinant active MMP12 in Assay Buffer according to the manufacturer's instructions to create a stock solution. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
MMP12 Standard Curve: Prepare a series of dilutions of the MMP12 enzyme stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).
Assay Procedure (96-well plate format)
-
Plate Setup: Add the following to the wells of a 96-well black microplate:
-
Blank (Substrate Control): 50 µL of Assay Buffer.
-
Standards: 50 µL of each MMP12 standard dilution.
-
Samples: 5-50 µg of total protein from cell lysate per well. Adjust the volume to 50 µL with Assay Buffer.
-
Negative Control (Inhibitor): 5-50 µg of lysate, pre-incubated with an MMP12 inhibitor for 15-30 minutes. Adjust the volume to 50 µL.
-
-
Assay Initiation: Add 50 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode (Excitation: ~328 nm, Emission: ~393 nm) at 1-2 minute intervals for 30-60 minutes.[2]
Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank wells from the readings of all other wells.
-
Determine Initial Velocity (V₀): Plot the fluorescence intensity versus time for each well. Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Generate Standard Curve: Plot the V₀ for the MMP12 standards against their corresponding concentrations to generate a standard curve.
-
Calculate MMP12 Activity: Use the standard curve to determine the concentration of active MMP12 in the experimental samples.
-
Normalize Activity: Normalize the MMP12 activity to the total protein concentration of the lysate. The final activity is typically expressed as ng of active MMP12 per mg of total protein (ng/mg) or as specific activity units.
Mandatory Visualizations
Signaling Pathways Involving MMP12
MMP12 is involved in various cellular signaling pathways that regulate inflammation and cell proliferation. The diagram below illustrates the role of MMP12 in the ERK/p38 MAPK and PI3K-AKT signaling cascades.
Caption: MMP12 signaling through ERK/p38 and PI3K-AKT pathways.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for measuring MMP12 activity using a selective fluorogenic substrate.
Caption: Experimental workflow for MMP12 activity assay.
Logical Relationship of the FRET-based Assay
This diagram illustrates the principle of the FRET-based assay for MMP12 activity.
Caption: Principle of the FRET-based MMP12 activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New insights into the substrate specificity of macrophage elastase MMP-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Selective MMP-12 Inhibitors in Lung Inflammation Models
Application Notes
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of chronic inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] MMP-12 is predominantly expressed by activated macrophages in the lungs and contributes to the breakdown of extracellular matrix components, particularly elastin.[4][5] This enzymatic activity leads to tissue remodeling, emphysema, and the amplification of the inflammatory response.[3][6]
Selective inhibition of MMP-12 presents a promising therapeutic strategy to mitigate lung inflammation and tissue destruction. Studies utilizing selective MMP-12 inhibitors in preclinical models of lung inflammation have demonstrated a significant reduction in the influx of inflammatory cells, such as neutrophils and macrophages, into the airways.[7] Furthermore, inhibition of MMP-12 has been shown to decrease the levels of various pro-inflammatory cytokines and chemokines in the lungs.[7]
The provided protocols and data are based on inhibitors like MMP408, a potent and selective MMP-12 inhibitor, and AS111793, which has shown efficacy in cigarette smoke-induced lung inflammation models.[7][8] These notes are designed to guide researchers in the experimental use of such selective MMP-12 inhibitors to explore their therapeutic potential in lung inflammation.
Data Presentation: Quantitative Data for Selective MMP-12 Inhibitors
The following tables summarize the quantitative data for representative selective MMP-12 inhibitors, MMP408 and AS111793.
Table 1: In Vitro Potency and Selectivity of MMP408
| Target | IC50 (nM) | Species | Reference |
| MMP-12 | 2 | Human | |
| MMP-12 | 160 | Mouse | [9] |
| MMP-12 | 320 | Rat | [9] |
| MMP-3 | 351 | Human | |
| MMP-13 | 120 | Human | |
| MMP-14 | 1100 | Human | |
| Aggrecanase-1/2 | >5000 | Human | |
| TACE | >25000 | Human | |
| MMP-1/7 | >6000 | Human |
Table 2: In Vivo Efficacy of AS111793 in a Cigarette Smoke-Induced Lung Inflammation Mouse Model
| Parameter | Vehicle | AS111793 (10 mg/kg) | AS111793 (30 mg/kg) | Reference |
| BAL Fluid (Day 4) | [7] | |||
| Neutrophil Count (x10^4) | 25.5 ± 3.5 | 12.5 ± 2.0 | 10.0 ± 1.5 | [7] |
| Soluble TNF Receptor I (pg/mL) | 150 ± 20 | 80 ± 15 | 70 ± 10 | [7] |
| Soluble TNF Receptor II (pg/mL) | 200 ± 25 | 110 ± 20 | 90 ± 15 | [7] |
| MIP-1γ (pg/mL) | 40 ± 5 | 20 ± 4 | 15 ± 3 | [7] |
| IL-6 (pg/mL) | 60 ± 8 | 30 ± 5 | 25 ± 4 | [7] |
| Lung Parenchyma (Day 4) | [7] | |||
| KC/CXCL1 (pg/mg protein) | 120 ± 15 | 70 ± 10 | 60 ± 8 | [7] |
| Fractalkine/CX3CL1 (pg/mg protein) | 80 ± 10 | 45 ± 7 | 40 ± 6 | [7] |
| TIMP-1 (ng/mg protein) | 15 ± 2 | 8 ± 1.5 | 7 ± 1 | [7] |
| I-TAC/CXCL11 (pg/mg protein) | 50 ± 7 | 25 ± 4 | 20 ± 3 | [7] |
| BAL Fluid (Day 11) | [7] | |||
| Macrophage Count (x10^4) | 15.0 ± 2.0 | 8.0 ± 1.5 | 7.0 ± 1.0 | [7] |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Protocol 1: In Vivo Evaluation of an MMP-12 Inhibitor in a Cigarette Smoke-Induced Acute Lung Inflammation Mouse Model
This protocol is based on the methodology used to evaluate AS111793.[7]
1. Animals:
-
C57BL/6 mice (male, 8-10 weeks old).
2. Materials:
-
Selective MMP-12 inhibitor (e.g., AS111793).
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Cigarettes (standard research grade).
-
Whole-body smoke exposure system.
-
Anesthesia (e.g., ketamine/xylazine).
-
Phosphate-buffered saline (PBS), sterile.
-
ELISA kits for murine cytokines and chemokines.
-
Zymography reagents.
3. Experimental Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle + Air, Vehicle + Cigarette Smoke, MMP-12 Inhibitor + Cigarette Smoke at different doses).
-
Drug Administration:
-
Administer the MMP-12 inhibitor or vehicle orally (e.g., via gavage) at the desired doses (e.g., 10 and 30 mg/kg for AS111793) once daily for the duration of the smoke exposure.
-
-
Cigarette Smoke Exposure:
-
Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes per session, twice daily) for 3 consecutive days. The control group is exposed to filtered air.
-
-
Sample Collection (Day 4 and Day 11):
-
Anesthetize mice at the designated time points after the last smoke exposure.
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL by instilling and retrieving a fixed volume of sterile PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.
-
Keep the BAL fluid on ice.
-
-
Lung Tissue Collection:
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs and either snap-freeze in liquid nitrogen for biochemical analysis or fix in formalin for histology.
-
-
4. Endpoint Analysis:
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations with staining (e.g., Diff-Quik).
-
Use the BAL fluid supernatant for measuring cytokines, chemokines, and other inflammatory markers (e.g., soluble TNF receptors, MIP-1γ, IL-6) using specific ELISA kits.
-
Analyze pro-MMP-9 activity using gelatin zymography.
-
-
Lung Tissue Analysis:
-
Homogenize the lung tissue.
-
Measure protein concentration in the homogenate.
-
Analyze the levels of chemokines (e.g., KC/CXCL1, Fractalkine/CX3CL1, I-TAC/CXCL11) and TIMP-1 in the lung homogenate using ELISA.
-
-
Histology:
-
Process formalin-fixed lung tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess cellular infiltration and lung morphology.
-
Protocol 2: In Vivo Evaluation of an MMP-12 Inhibitor in an rhMMP-12-Induced Lung Inflammation Mouse Model
This protocol is based on the methodology used to evaluate MMP408.[8]
1. Animals:
-
C57BL/6 mice (male, 8-10 weeks old).
2. Materials:
-
Selective MMP-12 inhibitor (e.g., MMP408).
-
Vehicle (e.g., appropriate solvent for the inhibitor).
-
Recombinant human MMP-12 (rhMMP-12).
-
Saline, sterile.
-
Anesthesia (e.g., isoflurane).
-
Bronchoalveolar lavage supplies.
-
ELISA kits for murine inflammatory cells.
3. Experimental Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Grouping:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + rhMMP-12
-
Group 3: MMP-12 Inhibitor + rhMMP-12
-
-
Drug Administration:
-
Administer the MMP-12 inhibitor (e.g., 5 mg/kg for MMP408) or vehicle orally (p.o.) twice a day (b.i.d.).
-
-
Induction of Inflammation:
-
One hour after the first dose of the inhibitor, lightly anesthetize the mice.
-
Intratracheally instill rhMMP-12 (e.g., a predetermined optimal dose) in saline. The control group receives saline only.
-
-
Sample Collection:
-
24 hours after rhMMP-12 instillation, euthanize the mice.
-
Perform BAL as described in Protocol 1.
-
4. Endpoint Analysis:
-
BAL Fluid Analysis:
-
Perform total and differential cell counts to quantify the inflammatory cell influx (primarily neutrophils) into the airways.
-
Mandatory Visualization
Caption: MMP-12 signaling pathway in lung inflammation.
References
- 1. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective matrix metalloprotease 12 inhibitors for the potential treatment of chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage metalloelastase (MMP-12) as a target for inflammatory respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 12 - Proteopedia, life in 3D [proteopedia.org]
- 5. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 7. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MMP12-IN-3 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of atherosclerosis.[1][2] Secreted predominantly by macrophages within atherosclerotic plaques, MMP-12 contributes to the degradation of the extracellular matrix (ECM), particularly elastin, a critical component of the arterial wall.[3][4] This enzymatic activity promotes macrophage migration, plaque progression, and instability, ultimately increasing the risk of cardiovascular events.[5][6]
MMP12-IN-3 is a potent and selective inhibitor of MMP-12, with a reported IC50 of 4.9 nM. While specific research on the direct application of this compound in atherosclerosis is limited in publicly available literature, its high potency suggests its utility as a valuable tool for investigating the role of MMP-12 in this disease. These application notes and protocols are based on established methodologies for studying selective MMP-12 inhibitors, such as RXP470.1, in atherosclerosis research and can be adapted for the use of this compound.
Mechanism of Action of MMP-12 in Atherosclerosis
MMP-12 plays a multifaceted role in the development and progression of atherosclerosis through several key mechanisms:
-
Extracellular Matrix Degradation: MMP-12 degrades elastin and other ECM components, weakening the structural integrity of the arterial wall and contributing to plaque expansion.[3][4]
-
Macrophage Migration: By breaking down the ECM, MMP-12 facilitates the infiltration of macrophages into the arterial intima, a critical step in the formation of atherosclerotic lesions.[7][8]
-
Plaque Instability: The degradation of the fibrous cap, which is rich in collagen and elastin, by MMP-12 can lead to plaque rupture and subsequent thrombosis.
-
Activation of other MMPs: MMP-12 can activate other MMPs, such as pro-MMP-2 and pro-MMP-3, creating a cascade of proteolytic activity that further exacerbates tissue damage.[3]
Data Presentation
The following tables summarize quantitative data from studies using a selective MMP-12 inhibitor (RXP470.1) in a mouse model of atherosclerosis. These data provide a reference for the expected effects of this compound.
Table 1: Effect of Selective MMP-12 Inhibition on Atherosclerotic Plaque Area in Apolipoprotein E-Knockout Mice
| Treatment Group | Plaque Area (μm²) | Percent Reduction | p-value |
| Control (Vehicle) | 250,000 ± 25,000 | - | - |
| MMP-12 Inhibitor | 125,000 ± 20,000 | ~50% | <0.05 |
*Data adapted from a study using the selective MMP-12 inhibitor RXP470.1 in apolipoprotein E-knockout mice.[1]
Table 2: Effect of Selective MMP-12 Inhibition on Plaque Composition
| Plaque Component | Control (Vehicle) (%) | MMP-12 Inhibitor (%) | Change | p-value |
| Macrophage Content | 42 ± 1 | 36 ± 2 | Decrease | <0.01 |
| Smooth Muscle Cell Content | 31 ± 3 | 41 ± 3 | Increase | <0.05 |
| Macrophage Apoptosis | 25 ± 3 | 18.1 ± 5.8 | Decrease | <0.05 |
*Data adapted from a study using the selective MMP-12 inhibitor RXP470.1 in apolipoprotein E-knockout mice.[1]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in atherosclerosis research.
In Vitro Assays
1. Macrophage Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit macrophage migration towards a chemoattractant.
-
Cell Culture: Culture murine or human macrophages (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an ECM protein like fibronectin or gelatin.
-
Experimental Setup:
-
Place chemoattractant (e.g., MCP-1, 100 ng/mL) in the lower chamber.
-
Resuspend macrophages in serum-free media.
-
Pre-incubate macrophages with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Add the macrophage suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Analysis:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane with a stain like DAPI.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Interpretation: A decrease in the number of migrated cells in the presence of this compound indicates its inhibitory effect on macrophage migration.
2. In Vitro Elastin Degradation Assay
This assay measures the ability of this compound to inhibit the degradation of elastin by MMP-12.
-
Substrate Preparation: Use a fluorescently labeled elastin substrate (e.g., EnzChek® Elastase Assay Kit).
-
Enzyme Activation: Activate recombinant human or murine MMP-12 according to the manufacturer's instructions.
-
Experimental Setup:
-
In a 96-well plate, add activated MMP-12.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add the fluorescently labeled elastin substrate.
-
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a fluorescence plate reader.
-
Data Interpretation: A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition of elastin degradation.
In Vivo Studies
Animal Model: Apolipoprotein E-Knockout (ApoE-/-) Mice
ApoE-/- mice on a high-fat diet are a widely used model for studying atherosclerosis.
-
Animal Husbandry: House ApoE-/- mice in a controlled environment and feed them a high-fat diet (e.g., Western diet) to induce atherosclerosis.
-
Drug Administration:
-
Route: Based on the physicochemical properties of this compound, administration could be via oral gavage, intraperitoneal injection, or osmotic minipumps.
-
Dose: The effective dose will need to be determined through dose-response studies. A starting point could be based on the in vitro potency and pharmacokinetic properties of the compound. For a similar inhibitor, RXP470.1, a dose of 4.6 mg/kg has been used.[1]
-
Frequency: Administer this compound or vehicle control daily or as determined by its half-life.
-
-
Study Duration: A typical study duration to assess plaque development is 8-12 weeks.
-
Endpoint Analysis:
-
Atherosclerotic Lesion Analysis:
-
Perfuse mice with PBS and then 4% paraformaldehyde.
-
Dissect the aorta and aortic root.
-
Stain the aorta en face with Oil Red O to visualize lipid-rich lesions.
-
Section the aortic root and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen content.
-
Quantify the lesion area using image analysis software.
-
-
Immunohistochemistry:
-
Stain aortic root sections for macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and apoptosis (e.g., TUNEL).
-
Quantify the percentage of positive staining area within the plaque.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of MMP-12 in atherosclerosis and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro assays to evaluate this compound efficacy.
Caption: Experimental workflow for in vivo evaluation of this compound in a mouse model of atherosclerosis.
References
- 1. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression and Localization of Matrix Metalloproteinase-12 in the Aorta of Cholesterol-Fed Rabbits: Relationship to Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remote Exosites of the Catalytic Domain of Matrix Metalloproteinase-12 Enhance Elastin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of SDF1 and MMP12 with Atherosclerosis and Inflammation: Clinical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MMP12-IN-3 solubility and stability issues
Technical Support Center: MMP12-IN-3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experiments.
Troubleshooting Guide: Solubility Issues
Precipitation of a compound during an experiment can lead to inaccurate and unreliable results. This guide provides a systematic approach to addressing solubility challenges with this compound.
Common Problem: My this compound precipitated out of solution during my experiment. What should I do?
This is a frequent issue when working with hydrophobic compounds like this compound. The solubility is highly dependent on the solvent and the final concentration in your aqueous assay buffer.
Step 1: Review Your Solvent and Stock Concentration
This compound is known to be soluble in organic solvents but has very low aqueous solubility.
Solubility Data for this compound
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
This table will be updated as more quantitative data becomes available.
Recommendations:
-
Primary Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Solvent Purity: Ensure your DMSO is high-purity and anhydrous. Water content in DMSO can significantly decrease the solubility of hydrophobic compounds.
Step 2: Assess the Final Assay Concentration and Solvent Percentage
The final concentration of DMSO in your aqueous assay buffer is a critical factor. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.
General Protocol for Preparing Working Solutions:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Intermediate Dilutions (if necessary): If you need to make a large dilution, perform an intermediate dilution of your stock in DMSO.
-
Final Dilution: Add the final volume of your DMSO stock to the aqueous assay buffer. Ensure the final DMSO concentration in your assay is as low as possible, typically well below 1%.
-
Mixing: Mix thoroughly by vortexing immediately after adding the compound to the aqueous buffer.
Step 3: Troubleshooting Workflow
If you continue to experience precipitation, follow this workflow to diagnose and solve the issue.
References
Technical Support Center: Optimizing MMP12-IN-3 Concentration for In Vitro Experiments
Welcome to the technical support center for MMP12-IN-3, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of MMP-12, an enzyme that plays a significant role in the breakdown of extracellular matrix components, particularly elastin. By binding to the active site of the MMP-12 enzyme, this compound obstructs its ability to cleave its substrates, thereby inhibiting its enzymatic activity. This inhibition helps to maintain the structural integrity of the extracellular matrix.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The reported IC50 value for this compound (also referred to as MMP408) is approximately 4.9 nM to 19 nM in enzymatic assays. For cell-based assays, a common starting point is to use a concentration 100-fold higher than the in vitro enzymatic IC50. Therefore, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. However, the optimal concentration will be cell-type and assay-dependent, and a dose-response experiment is crucial to determine the effective concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. It is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: Is this compound selective for MMP-12?
A4: Yes, this compound (MMP408) is reported to be a selective inhibitor of MMP-12. For instance, one assay kit notes that it displays 100-fold selectivity for MMP-12 over other MMPs.[1] However, it is always good practice to consider potential off-target effects, especially at higher concentrations. If off-target effects are a concern, consider including control experiments with other MMP inhibitors or using molecular techniques like siRNA to confirm the specificity of the observed effects to MMP-12 inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect observed | - Inhibitor concentration is too low: The effective concentration in a cell-based assay can be significantly higher than the enzymatic IC50. - Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - High protein concentration in media: Serum proteins can bind to the inhibitor, reducing its effective concentration. - Cell line insensitivity: The chosen cell line may not express sufficient levels of MMP-12 or the pathway under investigation may not be dependent on MMP-12 activity. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). - Prepare fresh working solutions from a new aliquot of the stock solution. - Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line. - Confirm MMP-12 expression in your cell line using techniques like qPCR or Western blotting. |
| Inconsistent results between experiments | - Inhibitor precipitation: The inhibitor may not be fully dissolved in the aqueous culture medium. - Pipetting inaccuracies: Small volume additions of a concentrated stock can lead to variability. - Variations in cell culture conditions: Differences in cell passage number, confluency, or incubation times can affect the outcome. | - Ensure the final DMSO concentration is low and compatible with your assay. Visually inspect the media for any signs of precipitation. - Use calibrated pipettes and consider preparing an intermediate dilution of the inhibitor to increase the pipetting volume. - Standardize your cell culture and experimental procedures, including cell seeding density and treatment duration. |
| Observed cytotoxicity | - High inhibitor concentration: At high concentrations, off-target effects or solvent toxicity can lead to cell death. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cells. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of the inhibitor. - Ensure the final solvent concentration is below the toxic threshold for your specific cell line. Include a vehicle control (media with the same concentration of solvent) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (MMP-12) | ~4.9 nM - 19 nM | [2] |
| Selectivity | ~100-fold over other MMPs | [1] |
Key Experimental Protocols
Fluorometric MMP-12 Activity Assay
This protocol is adapted from a commercially available MMP-12 activity assay kit and is designed to measure the enzymatic activity of MMP-12 and the inhibitory effect of this compound.
Materials:
-
Recombinant human MMP-12
-
MMP-12 Substrate (fluorogenic)
-
This compound (MMP408)
-
Assay Buffer
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the recombinant MMP-12 and the fluorogenic substrate in Assay Buffer to the desired concentrations as recommended by the manufacturer.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of different concentrations of this compound to the wells. For a positive control, add 10 µL of Assay Buffer.
-
Add 20 µL of diluted recombinant MMP-12 to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Add 20 µL of the diluted MMP-12 substrate to each well.
-
Measure the fluorescence intensity immediately (Ex/Em = 328/418 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the MMP-12 activity against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9, which can be activated by MMP-12.
Materials:
-
Conditioned media from cell cultures treated with or without this compound
-
SDS-PAGE gel containing 0.1% gelatin
-
Zymogram sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cell cultures and centrifuge to remove debris.
-
Mix the samples with non-reducing zymogram sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Signaling Pathways and Experimental Workflows
// Nodes MMP12 [label="MMP-12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAR1 [label="PAR-1", fillcolor="#FBBC05"]; Egr1 [label="Egr-1", fillcolor="#FBBC05"]; PGF [label="PGF", fillcolor="#FBBC05"]; ERK_P38 [label="ERK / p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K / AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase-3/9 activation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MMP12 -> PAR1 [label=" activates"]; PAR1 -> Egr1 [label=" upregulates"]; Egr1 -> PGF [label=" increases expression"]; PGF -> Apoptosis; MMP12 -> ERK_P38 [label=" activates"]; MMP12 -> PI3K_AKT [label=" activates"]; MMP12 -> NFkB [label=" activates"]; ERK_P38 -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; NFkB -> Inflammation; } DOT Caption: Simplified signaling pathways influenced by MMP-12 activity.
References
troubleshooting MMP12-IN-3 experimental results
Welcome to the technical support center for MMP12-IN-T3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this potent MMP-12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MMP12-IN-3 and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] Its mechanism of action involves binding to the active site of the MMP-12 enzyme, thereby preventing it from cleaving its natural substrates in the extracellular matrix.[1]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 4.9 nM for MMP-12.[1]
Q3: In what solvent should I dissolve and store this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO. A stock solution of 10 mM in DMSO has been reported for similar compounds.[2] For working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your assays.
Q4: What are the potential off-target effects of this compound?
This compound belongs to the sulfonamide-based hydroxamate class of inhibitors. While designed for MMP-12, cross-reactivity with other MMPs, particularly those with structurally similar active sites, is a possibility. It is advisable to test this compound against a panel of related MMPs to determine its selectivity profile in your experimental system. Some dual-target inhibitors of MMP-12 and MMP-13 from this class have been characterized.
Troubleshooting Experimental Results
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Incorrect inhibitor concentration: Calculation error or degradation of the compound. | - Verify calculations and prepare fresh dilutions from a new stock solution.- Ensure proper storage of the stock solution (-20°C or -80°C). |
| Inactive enzyme: Improper storage or handling of the MMP-12 enzyme. | - Use a fresh aliquot of the enzyme.- Confirm enzyme activity with a known control inhibitor. | |
| Substrate degradation: Fluorogenic substrates can be light-sensitive. | - Store substrates protected from light.- Prepare substrate solutions fresh for each experiment. | |
| High variability between replicates | Pipetting errors: Inaccurate dispensing of small volumes of inhibitor, enzyme, or substrate. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes for reagents to be added to multiple wells. |
| Inhibitor precipitation: Poor solubility of this compound in the final assay buffer. | - Ensure the final DMSO concentration is compatible with your assay buffer and does not exceed recommended limits (e.g., <0.5%).- Visually inspect for any precipitation after dilution. | |
| Inconsistent results in cell-based assays | Cell health and confluency: Variations in cell density or viability can affect the outcome. | - Standardize cell seeding density and ensure monolayers are confluent before starting the assay.- Perform a viability assay to check for any cytotoxic effects of the inhibitor or DMSO. |
| Serum interference: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | - Consider reducing the serum concentration or using serum-free media for the duration of the inhibitor treatment, if compatible with your cell line. |
Quantitative Data
| Parameter | Value | Reference |
| IC50 (MMP-12) | 4.9 nM | [1] |
| Solubility | 10 mM in DMSO (reported for similar compounds) | [2] |
Experimental Protocols
MMP-12 Enzyme Activity Assay (Fluorogenic)
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human MMP-12
-
This compound
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the well should be consistent across all samples and typically below 0.5%.
-
Prepare Enzyme Solution: Dilute the recombinant MMP-12 in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Assay Plate Setup:
-
Blank wells: 100 µL of Assay Buffer.
-
Control wells (no inhibitor): 50 µL of MMP-12 solution + 50 µL of Assay Buffer containing the same final DMSO concentration as the inhibitor wells.
-
Inhibitor wells: 50 µL of MMP-12 solution + 50 µL of the diluted this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in Assay Buffer to a concentration that is 2X the final desired concentration (typically at or below the Km of the substrate).
-
Initiate the reaction: Add 100 µL of the 2X substrate solution to all wells.
-
Measure Fluorescence: Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex/Em = 328/420 nm, but confirm for the specific substrate used) at 37°C. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Migration / Wound Healing Assay
Materials:
-
Confluent cell monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (with reduced or no serum)
-
This compound
-
Microscope with a camera
Procedure:
-
Create the "Wound": Gently scratch a straight line across the center of the confluent cell monolayer with a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh cell culture medium (preferably with reduced or no serum to minimize cell proliferation) containing the desired concentration of this compound or vehicle control (DMSO).
-
Imaging (Time 0): Immediately capture images of the wound at defined locations for each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 8, 16, 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for each condition. Calculate the rate of wound closure and compare the effect of this compound to the vehicle control.
Signaling Pathways and Experimental Workflows
MMP-12 Signaling Pathways
MMP-12 has been shown to influence several key signaling pathways involved in cell proliferation, migration, and inflammation. The two primary pathways are the PI3K/Akt and the Wnt/β-catenin pathways.
Caption: MMP-12 signaling through PI3K/Akt and Wnt/β-catenin pathways.
Experimental Workflow for Testing this compound
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Logic for an Enzyme Activity Assay
This diagram outlines a logical approach to troubleshooting common issues in an MMP-12 enzyme activity assay.
Caption: Troubleshooting logic for an MMP-12 enzyme activity assay.
References
Technical Support Center: Improving the In Vivo Bioavailability of MMP12-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the potent MMP12 inhibitor, MMP12-IN-3. Given its likely poor aqueous solubility, this guide focuses on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
Q2: What are the initial steps to consider when poor oral bioavailability of this compound is suspected?
A2: When poor oral bioavailability is suspected, a systematic approach is recommended. First, confirm the in vitro potency and stability of your batch of this compound. Second, assess its aqueous solubility at different pH values to understand its dissolution characteristics. Third, consider potential formulation strategies to enhance solubility and dissolution rate. Finally, design a pilot in vivo pharmacokinetic (PK) study to determine the extent of the bioavailability issue.
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[2][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
Q4: How do I select an appropriate vehicle for in vivo administration of this compound?
A4: The choice of vehicle is critical for in vivo studies. The ideal vehicle should solubilize this compound without causing toxicity or interfering with its biological activity. For early-stage studies, a simple suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water can be used. However, for compounds with very low solubility, co-solvents such as polyethylene glycol 400 (PEG400) or solubilizing agents like Tween 80 may be necessary. It is crucial to conduct a vehicle toxicity study in parallel to ensure that any observed effects are due to the compound and not the vehicle.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound in In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize variability in administration.[4][8] The volume and speed of administration should be consistent across all animals. |
| Formulation Instability | Check the physical stability of the formulation. For suspensions, ensure uniform resuspension before each dose. For solutions, check for any precipitation over time. |
| Food Effects | The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing to reduce this variability. |
| Inter-animal Physiological Differences | While some biological variability is expected, significant outliers may need to be investigated for underlying health issues. |
Issue 2: No or Very Low Detectable Plasma Concentrations of this compound After Oral Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This is a likely issue for this compound. Implement formulation strategies to improve solubility, such as creating a solid dispersion or a self-emulsifying drug delivery system (SEDDS). |
| Poor Permeability | If the compound has poor permeability across the intestinal epithelium, its absorption will be limited. This can be assessed using in vitro models like Caco-2 cell permeability assays. |
| High First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor in preclinical models to assess the impact of first-pass metabolism. |
| Analytical Method Not Sensitive Enough | Ensure your bioanalytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LOQ) to detect the expected low concentrations of the drug in plasma. |
Data Presentation: Hypothetical Comparison of this compound Formulations
The following table presents a hypothetical comparison of pharmacokinetic parameters for this compound in different oral formulations in a mouse model. This data is for illustrative purposes to guide formulation selection.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | < 5 |
| Solid Dispersion (1:10 drug:polymer) | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 25 |
| SEDDS | 10 | 400 ± 80 | 0.5 | 2400 ± 450 | 40 |
| Intravenous (IV) Solution | 1 | 800 ± 120 | 0.08 | 600 ± 90 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:10 weight ratio) in a minimal amount of methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until use.
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion suspended in water, or SEDDS).
-
Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg). For the intravenous group, administer a solution of this compound via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Signaling Pathway
Caption: Simplified MMP12 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low or variable plasma exposure of this compound.
References
- 1. Early Matrix Metalloproteinase-12 Inhibition Worsens Post-Myocardial Infarction Cardiac Dysfunction by Delaying Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.fsu.edu [research.fsu.edu]
- 5. japsonline.com [japsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
MMP12-IN-3 degradation and storage conditions
Disclaimer: Publicly available data on the specific degradation pathways and long-term storage stability of MMP12-IN-3 are limited. The following guidelines are based on general best practices for handling small molecule inhibitors, particularly those with hydroxamic acid moieties and those dissolved in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is crucial to keep the compound in a desiccated environment to prevent hydration.[1] While some suppliers may ship the product at room temperature, this is generally considered acceptable for the duration of shipping; upon receipt, it should be stored as recommended for long-term stability.[2][3]
Q2: What is the best solvent for dissolving this compound, and how should I prepare stock solutions?
This compound is commonly dissolved in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).[1][4] For quantities of 10 mg or less, the solvent can be added directly to the vial.[2] For larger quantities, it is advisable to weigh out the desired amount.[2] If you encounter solubility issues, you can try vortexing or ultrasonication to aid dissolution.[5]
Q3: How should I store my this compound stock solution in DMSO?
Stock solutions in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[2][4] These aliquots should be stored at -20°C or -80°C.[2][6] It is recommended to use stock solutions stored at -20°C within one month and those at -80°C within six months for optimal activity.[2]
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
Yes, repeated freeze-thaw cycles should be avoided.[2][6] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound degradation through hydrolysis.[4] Aliquoting the stock solution into single-use volumes is the best practice to mitigate this.[2]
Q5: What factors can contribute to the degradation of this compound in solution?
Several factors can lead to the degradation of small molecule inhibitors in solution, including:
-
Hydrolysis: The presence of water, especially in DMSO stocks, can cause hydrolysis.[4][7] As a hydroxamic acid-based inhibitor, this compound may be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid, which is generally inactive.[8][9]
-
Oxidation: Exposure to oxygen can degrade sensitive compounds.[4][6]
-
Light Exposure: UV and visible light can cause photochemical degradation.[6] It is recommended to store solutions in amber vials or protect them from light.[6]
-
pH: The stability of compounds in aqueous solutions can be pH-dependent.[6]
Troubleshooting Guides
Issue 1: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous buffer.
-
Possible Cause: The aqueous solubility limit of the compound has been exceeded.
-
Solution:
-
Decrease Final Concentration: Try using a lower final concentration of the inhibitor in your assay.[1]
-
Optimize Dilution: Instead of diluting the DMSO stock directly into the buffer in one step, try making intermediate serial dilutions in DMSO first, and then add the final diluted sample to your aqueous medium.[3]
-
Adjust pH: The solubility of your compound might be pH-dependent.[1] Experiment with slightly different pH values in your buffer.
-
Use a Co-solvent: In some cases, using a small percentage of an organic co-solvent in your final aqueous solution can help maintain solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Issue 2: The inhibitory effect of this compound is lower than expected or diminishes over time in a long-term cell culture experiment.
-
Possible Cause: The inhibitor may be unstable or metabolized in the cell culture medium.
-
Solution:
-
Replenish the Inhibitor: For long-term experiments, it may be necessary to perform partial or full media changes with fresh inhibitor at regular intervals.[10]
-
Assess Stability: You can test the stability of this compound in your specific culture medium. Incubate the inhibitor in the medium for various durations (e.g., 24, 48 hours) at 37°C, and then use this "aged" medium in a short-term activity assay to see if the potency has decreased.[10]
-
Issue 3: I am observing a high background signal or non-specific effects in my assay.
-
Possible Cause: The inhibitor may be aggregating at the concentration used, or the DMSO concentration in your final assay is too high.
-
Solution:
-
Check for Aggregation: Visually inspect your solution for any cloudiness or precipitate. Running a dose-response curve can also be informative, as aggregating compounds often show a steep, non-saturating curve. Including a non-ionic detergent like 0.01% Triton X-100 in a biochemical assay buffer can sometimes help disrupt aggregates.[10]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally below 0.5%, and preferably below 0.1%.[1][10] It is critical to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.[1]
-
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Keep desiccated.[1] |
| 4°C | Up to 2 years[2] | ||
| DMSO Stock Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 6 months[2] | Use tightly sealed vials.[2] |
Table 2: General Recommendations for DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | General Recommendation | Notes |
| < 0.1% | Safest range, minimal cytotoxicity expected.[1] | Recommended for sensitive or primary cells.[1] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[1] | Always include a vehicle control.[1] |
| > 0.5% | May cause cytotoxicity or off-target effects.[1] | Use with caution and thorough validation.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Medium
-
Prepare Medium with Inhibitor: Add this compound from a concentrated DMSO stock to your complete cell culture or assay medium to the final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 4, 8, 24, 48 hours).
-
Activity Assay: At each time point, take an aliquot of the incubated medium and use it in a short-term functional assay (e.g., a biochemical assay with recombinant MMP12) to determine the remaining activity of the inhibitor.
-
Data Analysis: Compare the inhibitory activity at each time point to the activity at time 0. A significant decrease in activity over time indicates instability in the medium.
Visualizations
Caption: Factors contributing to small molecule inhibitor degradation.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Decision tree for proper storage and handling.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of hydroxamic acid group metabolism to carboxylic acid: oxidation versus hydrolysis | CoLab [colab.ws]
- 10. benchchem.com [benchchem.com]
addressing MMP12-IN-3 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of MMP12-IN-3 in cell culture media.
Troubleshooting Guides
Issue: Precipitation of this compound Observed in Culture Media
Precipitation of this compound, a potent and hydrophobic MMP12 inhibitor, can occur upon its addition to aqueous cell culture media. This guide provides a systematic approach to prevent and resolve this issue, ensuring accurate and reproducible experimental results.
Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution (typically in DMSO) to the cell culture medium, it is likely due to the compound "crashing out" of solution as the DMSO is diluted in the aqueous environment.[1]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the culture medium. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][2] |
| High DMSO Concentration | While DMSO is an excellent solvent for this compound, high final concentrations in the media can be toxic to cells and may still lead to precipitation upon slight changes in conditions. | Keep the final DMSO concentration in your culture media below 0.5%, and ideally at or below 0.1%.[3] |
Precipitation Over Time in the Incubator
Precipitation that occurs after a period of incubation can be caused by several factors related to the culture conditions.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound.[1] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2] | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with proteins, salts, or other components in the media over time, leading to the formation of insoluble complexes.[2][4] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Media Evaporation | Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[1] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes for long-term experiments.[1][5] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3][6] Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[1]
-
Prepare Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound stock solution in pre-warmed complete culture medium.
-
For example, to test a range from 100 µM down to 0.78 µM, you could add 2 µL of a 10 mM stock to 198 µL of media (to get 100 µM) and then serially dilute from there.
-
Include a "no compound" control with only DMSO added to the media at the highest concentration you will be using (e.g., 0.1%).
-
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), visually inspect the wells for any signs of cloudiness, crystals, or precipitate.[1]
-
Microscopic Examination: For a more detailed inspection, transfer a small aliquot from each concentration to a microscope slide and check for the presence of micro-precipitates.[2]
-
Quantitative Assessment (Optional): Read the absorbance of the 96-well plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.[2]
Mandatory Visualizations
References
Technical Support Center: Assessing the Selectivity of MMP12-IN-3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the selectivity of the matrix metalloproteinase-12 (MMP-12) inhibitor, MMP12-IN-3. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (CAS: 208663-26-7) is a potent inhibitor of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. It belongs to the class of sulfonamide-based hydroxamic acids. Published data reports an IC50 value of 4.9 nM for this compound against mouse macrophage metalloelastase.
Q2: Why is assessing the selectivity of this compound important?
A2: Assessing the selectivity of any MMP inhibitor is crucial because the MMP family consists of over 20 structurally related enzymes with overlapping substrate specificities. Off-target inhibition of other MMPs can lead to unintended side effects and confound experimental results. A selective inhibitor is a valuable tool to probe the specific biological functions of MMP-12 in health and disease.
Q3: What is the expected selectivity profile for this compound?
| MMP Target | Representative IC50 (nM) for CGS-27023A |
| MMP-1 | 33 |
| MMP-2 | 8 |
| MMP-3 | 4 |
| MMP-9 | 8 |
| MMP-13 | 13 |
Note: This data is for a structurally related compound and the actual selectivity of this compound should be experimentally determined.
Experimental Protocols and Troubleshooting Guides
This section provides detailed protocols for key experiments to determine the selectivity of this compound, along with troubleshooting guides to address common issues.
Fluorometric Enzymatic Assay for IC50 Determination
A fluorometric enzymatic assay is the primary method to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-12 and a panel of other MMPs.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute recombinant human MMPs (MMP-1, -2, -3, -8, -9, -12, -13, etc.) in assay buffer to a stock concentration. The final enzyme concentration in the assay will need to be optimized.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.
-
Prepare a stock solution of a broad-spectrum MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add assay buffer, the respective MMP enzyme, and varying concentrations of this compound or vehicle (DMSO).
-
Include controls: no enzyme (blank), enzyme with vehicle (100% activity), and a known broad-spectrum MMP inhibitor (positive control).
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/420 nm) in a kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: Fluorometric Assay
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of this compound. | Run a control with the inhibitor alone (no enzyme) and subtract this background from all readings. |
| Contaminated reagents or microplate. | Use fresh, high-quality reagents and new microplates. | |
| No or low enzyme activity | Inactive enzyme. | Ensure proper storage and handling of the recombinant MMPs. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions (pH, temperature). | Verify the pH of the assay buffer and the temperature of the plate reader. | |
| Inconsistent results between replicates | Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Inhibitor precipitation at high concentrations. | Check the solubility of this compound in the assay buffer. If necessary, adjust the DMSO concentration (typically should be <1%). | |
| No inhibition observed | Incorrect inhibitor concentration range. | Test a wider range of inhibitor concentrations, from nanomolar to micromolar. |
| Inactive inhibitor. | Verify the integrity of the this compound stock solution. |
Gelatin Zymography for Qualitative Selectivity Assessment
Gelatin zymography is a technique to visualize the gelatinolytic activity of MMPs and can be used to qualitatively assess the inhibitory effect of this compound on MMP-2 and MMP-9.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Collect samples containing active MMPs, such as conditioned media from cell cultures known to express MMP-2 and MMP-9.
-
Incubate the samples with a desired concentration of this compound or vehicle for 30 minutes at room temperature.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 0.1%).
-
Mix the samples with a non-reducing sample buffer and load them onto the gel.
-
Run the electrophoresis at a constant voltage at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.6) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The reduction in the intensity of these bands in the presence of this compound indicates inhibition.
-
Troubleshooting Guide: Gelatin Zymography
| Problem | Possible Cause | Solution |
| No clear bands | Inactive MMPs in the sample. | Ensure proper sample handling and storage. Consider activating pro-MMPs with APMA if necessary. |
| Insufficient incubation time. | Increase the incubation time in the developing buffer. | |
| Smeared bands | Sample overload. | Reduce the amount of protein loaded onto the gel. |
| Improper renaturation. | Ensure thorough washing with the renaturation buffer. | |
| High background | Incomplete destaining. | Increase the destaining time. |
| Bacterial contamination. | Use sterile solutions and handle the gel aseptically. |
MMP-12 Signaling Pathway
Understanding the signaling pathways in which MMP-12 is involved can provide context for the effects of its inhibition. MMP-12 plays a significant role in various pathological processes, including chronic obstructive pulmonary disease (COPD) and cancer, primarily through its involvement in inflammation and tissue remodeling.
This diagram illustrates that various stimuli, such as cigarette smoke and inflammatory cytokines, can induce the expression and secretion of MMP-12 from macrophages. MMP-12 then acts on the extracellular matrix and other signaling molecules, leading to inflammation and tissue remodeling, which contribute to the progression of diseases like COPD and cancer. This compound can be used to inhibit these downstream effects by directly targeting MMP-12 activity.
References
Technical Support Center: Clinical Development of MMP12 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of Matrix Metalloproteinase-12 (MMP12) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective MMP12 inhibitors?
A1: The main obstacle is the high degree of structural similarity in the active sites across the entire MMP family, which consists of over 20 different enzymes. This makes it difficult to design inhibitors that selectively target MMP12 without affecting other MMPs, potentially leading to off-target effects and toxicity.[1]
Q2: Why did early broad-spectrum MMP inhibitors fail in clinical trials?
A2: Early broad-spectrum MMP inhibitors failed for several reasons, including:
-
Lack of Specificity: They inhibited multiple MMPs, some of which may have protective roles, leading to unforeseen side effects.
-
Musculoskeletal Syndrome (MSS): A common dose-limiting side effect characterized by joint and muscle pain.
-
Poor Pharmacokinetics: Many early inhibitors had low bioavailability and metabolic instability.
-
Flawed Clinical Trial Design: Trials were often conducted in late-stage diseases where the inhibitors were less likely to be effective.
Q3: What are the potential therapeutic indications for MMP12 inhibitors?
A3: MMP12 is implicated in several diseases characterized by tissue remodeling and inflammation. The most studied applications are in the treatment of Chronic Obstructive Pulmonary Disease (COPD), where MMP12 contributes to the destruction of lung tissue. Other potential applications include atherosclerosis, cancer, and neurodegenerative diseases.[1]
Q4: What are some alternative strategies for designing selective MMP12 inhibitors?
A4: To overcome the challenge of active site similarity, researchers are exploring:
-
Targeting Exosites: Designing inhibitors that bind to secondary sites on the enzyme outside the catalytic domain, which are more variable among MMPs.
-
Non-Zinc-Binding Inhibitors: Developing inhibitors that do not chelate the catalytic zinc ion, a common mechanism for broad-spectrum inhibitors.
-
Antibody-Based Inhibitors: Creating monoclonal antibodies that specifically target MMP12.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for my MMP12 inhibitor in vitro.
| Possible Cause | Solution |
| Inhibitor Precipitation | Ensure your inhibitor is fully dissolved in the assay buffer. Check the final concentration of any solvent (e.g., DMSO) to ensure it's not causing precipitation.[2] |
| Inaccurate Pipetting | Calibrate your pipettes regularly, especially when working with small volumes. Use reverse pipetting for viscous solutions.[2] |
| Substrate Degradation | Store fluorogenic substrates protected from light at -20°C to prevent degradation.[2] |
| Incorrect Reagent Concentrations | Double-check all dilutions of the enzyme, substrate, and inhibitor.[2] |
Issue 2: My selective MMP12 inhibitor shows activity against other MMPs.
| Possible Cause | Solution |
| High Inhibitor Concentration | At high concentrations, even selective inhibitors can exhibit off-target effects. Perform a dose-response curve against a panel of MMPs to determine the selectivity window. |
| Assay Conditions | The in vitro assay conditions may not fully replicate the in vivo environment. Consider testing your inhibitor in cell-based assays or animal models to assess its functional selectivity. |
| Structural Similarity | Despite efforts to achieve selectivity, some residual activity against closely related MMPs may be unavoidable. Characterize the off-target activity and assess its potential toxicological implications. |
Issue 3: Difficulty in demonstrating in vivo efficacy of an MMP12 inhibitor.
| Possible Cause | Solution |
| Poor Pharmacokinetics | Characterize the pharmacokinetic profile of your inhibitor (absorption, distribution, metabolism, and excretion). Low bioavailability or rapid clearance can lead to insufficient drug exposure at the target site. |
| Lack of a Reliable Biomarker | A good biomarker is crucial for assessing in vivo target engagement and efficacy. Consider measuring biomarkers of elastin degradation, such as urinary desmosine.[3] |
| Inappropriate Animal Model | Ensure the animal model you are using is relevant to the human disease and that MMP12 plays a similar pathogenic role. |
| Late-Stage Intervention | MMP12 may be more involved in the early stages of disease. Consider initiating treatment earlier in the disease course in your animal models. |
Data Presentation
Table 1: Selectivity Profile of Various MMP Inhibitors (IC50 in nM)
| Inhibitor | MMP12 | MMP1 | MMP2 | MMP3 | MMP8 | MMP9 | MMP13 | MMP14 | Reference |
| RXP470.1 | 0.2 (Ki) | - | - | - | - | - | - | - | [4] |
| UK-370106 | 42 | >50,000 | >50,000 | 23 | ~4,200 | >50,000 | ~4,200 | >50,000 | [4] |
| PF-00356231 | 1400 | - | - | 390 | 1700 | 980 | 0.65 | - | [4] |
| MMP408 | 2.1 | - | - | - | - | - | - | - | [5] |
| Ageladine A | 767.57 | 2790 | 4650 | - | 907.12 | 1830 | 1090 | - | [4] |
Table 2: Summary of a Phase IIa Clinical Trial of AZD1236 (MMP-9/MMP-12 Inhibitor) in COPD
| Parameter | Details |
| Study Design | Multinational, randomized, double-blind, placebo-controlled |
| Patient Population | 55 men and women (≥40 years) with stable moderate-to-severe COPD |
| Treatment | AZD1236 (75 mg orally, twice daily) or placebo for 6 weeks |
| Primary Endpoints | Differential cell count and TNF-α levels in induced sputum, 24-h urinary desmosine excretion |
| Key Findings | - Generally well-tolerated. - No significant clinical efficacy demonstrated in this short-term study. - A possible, but not statistically significant, reduction in urinary desmosine excretion was observed.[3] |
| Adverse Events | The proportion of patients experiencing adverse events was similar in both treatment groups.[3] |
Experimental Protocols
Casein Zymography for MMP12 Activity
This protocol is adapted for the detection of MMP12 activity in biological samples. Casein is a suitable substrate for MMP12.[6][7]
Materials:
-
10% SDS-PAGE gels containing 1 mg/mL casein
-
Non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol)
-
Tris-Glycine SDS running buffer
-
Renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Prepare cell lysates or conditioned media. Determine protein concentration. Do not heat samples or add reducing agents.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto the casein-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturation buffer to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in developing buffer overnight at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours at room temperature.
-
Destaining: Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of casein degradation by MMP12.
Fluorogenic Substrate Assay for MMP12 Inhibition Screening
This protocol provides a general procedure for screening MMP12 inhibitors using a quenched fluorogenic peptide substrate.[8][9][10]
Materials:
-
Purified recombinant human MMP12
-
MMP12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitors and a positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Thaw all components on ice. Prepare serial dilutions of your test inhibitors and the positive control in assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Enzyme Control: Assay buffer, MMP12 enzyme.
-
Inhibitor Wells: Assay buffer, MMP12 enzyme, test inhibitor.
-
Positive Control: Assay buffer, MMP12 enzyme, positive control inhibitor.
-
Blank: Assay buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate for 30-60 minutes at 37°C to allow for inhibitor-enzyme interaction.[9]
-
Reaction Initiation: Add the MMP12 fluorogenic substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a plate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for Mca/Dpa substrates).[9] Take readings at regular intervals (e.g., every minute) for 10-30 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (slope) from the linear portion of the curve.
-
Subtract the slope of the blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Mandatory Visualization
Caption: MMP12 signaling pathway in inflammatory lung disease.
Caption: Experimental workflow for MMP12 inhibitor screening.
References
- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Detection of Functional Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to MMP12-IN-3 and Other MMP-12 Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of matrix metalloproteinase-12 (MMP-12) presents a promising therapeutic avenue for a range of inflammatory and tissue-remodeling diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis. This guide provides an objective comparison of MMP12-IN-3 with other notable MMP-12 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Executive Summary
This compound is a potent inhibitor of MMP-12 with a reported IC50 value of 4.9 nM. When compared to other well-characterized MMP-12 inhibitors such as RXP470.1 and MMP408, this compound demonstrates comparable potency. RXP470.1 exhibits a particularly high potency with a Ki of 0.2 nM, while MMP408 has a reported IC50 of 2.0 nM. While information on the broad-spectrum selectivity of this compound is limited, both RXP470.1 and MMP408 have been documented to possess high selectivity for MMP-12 over other MMP family members. The choice of inhibitor for a specific research application will likely depend on the required balance of potency, selectivity, and the specific experimental context.
Data Presentation: A Comparative Analysis of MMP-12 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected MMP-12 inhibitors. This allows for a direct comparison of their potency and, where available, their selectivity.
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity Profile |
| This compound | MMP-12 | IC50: 4.9 nM | Limited quantitative data available. |
| RXP470.1 | MMP-12 | Ki: 0.2 nM | Highly selective for MMP-12 over other MMPs. |
| MMP408 | MMP-12 | IC50: 2.0 nM | High selectivity for MMP-12. |
| Compound 25 | MMP-12 | Potent (specific values not detailed) | High selectivity for MMP-12. |
| Compound 26 | MMP-12 | Potent (specific values not detailed) | High selectivity for MMP-12. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Fluorogenic Enzyme Inhibition Assay
This assay is a common method to determine the potency of an inhibitor (IC50 value).
Materials:
-
Recombinant human MMP-12 enzyme
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (e.g., this compound, RXP470.1, MMP408) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant MMP-12 to each well.
-
Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography for MMP Activity
Zymography is a technique used to detect the activity of MMPs in a sample.
Materials:
-
Polyacrylamide gels containing gelatin (e.g., 10% polyacrylamide with 1 mg/mL gelatin)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., cell culture supernatant, tissue lysates) in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.
-
After electrophoresis, remove the gel and wash it in renaturing buffer with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer overnight at 37°C. During this incubation, the MMPs in the sample will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue solution.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the MMP can be estimated by comparing the band to a molecular weight marker.
Mandatory Visualizations
Signaling Pathway of MMP-12 in Chronic Obstructive Pulmonary Disease (COPD)
Caption: Role of MMP-12 in COPD pathogenesis and its inhibition.
Experimental Workflow for Comparing MMP-12 Inhibitors
Caption: Workflow for evaluating and comparing MMP-12 inhibitors.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a protease inhibitor is paramount to predicting its biological effects and potential off-target interactions. This guide provides a detailed comparison of the cross-reactivity of a representative Matrix Metalloproteinase-12 (MMP-12) inhibitor, AS111793, with other closely related proteases. The information presented herein is supported by experimental data and detailed protocols to aid in the evaluation and selection of selective MMP-12 inhibitors for therapeutic and research applications.
Performance Comparison: Inhibitory Potency and Selectivity
The inhibitory activity of AS111793 against recombinant human MMP-12 and its cross-reactivity with other key MMPs were determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) for MMP-12 and the selectivity ratios against MMP-1 (interstitial collagenase), MMP-2 (gelatinase A), and MMP-9 (gelatinase B) are summarized in the table below.[1]
| Protease Target | IC50 (nM) | Selectivity Ratio (vs. MMP-12) |
| MMP-12 | 20 | 1 |
| MMP-1 | >600 | 1:30 |
| MMP-2 | >600 | 1:30 |
| MMP-9 | >800 | 1:40 |
Table 1: Cross-reactivity Profile of MMP-12 Inhibitor AS111793. The table displays the IC50 value of AS111793 for MMP-12 and its selectivity ratios against MMP-1, MMP-2, and MMP-9. A higher selectivity ratio indicates a greater specificity for the target enzyme.[1]
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for the characterization of any enzyme inhibitor. The following outlines a standard protocol for assessing the activity of MMP inhibitors using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Protocol: MMP Inhibitor Activity Assay using FRET
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP and its cross-reactivity with other related proteases.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-12, MMP-1, MMP-2, MMP-9)
-
MMP-specific FRET-based substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., AS111793) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: If the MMPs are in their pro-enzyme (zymogen) form, they need to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted test inhibitor (or vehicle control)
-
Activated MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizing Experimental Workflow and Logical Relationships
To provide a clearer understanding of the experimental process and the logic behind selectivity determination, the following diagrams have been generated using the DOT language.
Figure 1: FRET-based MMP inhibitor assay workflow.
Figure 2: Logic for determining inhibitor selectivity.
References
Head-to-Head Comparison: MMP12-IN-3 vs. AS111793 in MMP-12 Inhibition
For researchers and drug development professionals targeting Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in various inflammatory diseases and cancer, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed head-to-head comparison of two commercially available small molecule inhibitors: MMP12-IN-3 and AS111793. This analysis is based on available biochemical and in vivo data to assist in making an informed decision for research applications.
Biochemical Performance: Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | MMP-12 | 4.9 | Data not available |
| AS111793 | MMP-12 | 20 | Selectivity Ratios: - MMP-1: 1:30 - MMP-2: 1:30 - MMP-9: 1:40[1] |
Table 1: Biochemical Potency and Selectivity of this compound and AS111793. Lower IC50 values indicate higher potency. Selectivity ratios for AS111793 indicate its relative potency against other MMPs compared to MMP-12.
In Vivo Experimental Data: A Look at Efficacy in a Preclinical Model
While in vitro data provides valuable insights into the biochemical properties of an inhibitor, in vivo studies are crucial to understand its efficacy and pharmacokinetic profile in a biological system. Currently, in vivo data is available for AS111793, while such information for this compound is not publicly accessible.
A study investigating the effect of AS111793 in a mouse model of cigarette smoke-induced airway inflammation demonstrated its potential as a therapeutic agent.[1][2][3]
| Animal Model | Dosing Regimen (Oral) | Key Findings |
| C57BL/6 Mice (Cigarette Smoke-Induced Airway Inflammation) | 3, 10, 30, and 100 mg/kg | - Reduced the number of neutrophils and macrophages in bronchoalveolar lavage (BAL) fluid.[1][3] - Decreased levels of inflammatory markers including soluble TNF receptors I and II, MIP-1gamma, IL-6, and pro-MMP-9 activity in BAL fluid.[2] - Reduced levels of KC/CXCL1, fractalkine/CX3CL1, TIMP-1, and I-TAC/CXCL11 in lung parenchyma.[2] |
Table 2: Summary of In Vivo Experimental Data for AS111793. This table highlights the experimental setup and key outcomes from a preclinical study evaluating the efficacy of AS111793.
Signaling Pathways and Experimental Workflows
MMP-12 is known to play a significant role in inflammatory signaling cascades. Its activity can lead to the activation of downstream pathways such as the ERK/p38 MAPK pathway, contributing to the proliferation of inflammatory cells and the secretion of pro-inflammatory cytokines.[4] Inhibition of MMP-12 by compounds like this compound and AS111793 is expected to modulate these signaling events.
To evaluate the efficacy of these inhibitors, a series of in vitro experiments are typically performed. A standard workflow for assessing a candidate MMP-12 inhibitor is outlined below.
References
- 1. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the specificity of MMP12-IN-3 in vivo
An essential aspect of preclinical drug development is the rigorous evaluation of a compound's specificity in a living system. This guide provides a comprehensive framework for assessing the in vivo specificity of novel matrix metalloproteinase-12 (MMP-12) inhibitors, using established compounds as comparative benchmarks. While the specific inhibitor "MMP12-IN-3" is not documented in the public scientific literature, this guide outlines the necessary experimental data, protocols, and comparative analyses required to evaluate such a candidate.
MMP-12, or macrophage elastase, is a key enzyme in tissue remodeling and inflammation, implicated in pathologies such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1][2] Achieving inhibitor selectivity is challenging due to the structural similarity among the active sites of the more than 20 members of the MMP family.[2] Non-selective inhibition can lead to off-target effects and potential toxicity, underscoring the critical need for precise in vivo specificity assessment.[1][2]
Comparative Analysis of MMP-12 Inhibitors
To objectively evaluate a novel inhibitor like "this compound," its performance must be benchmarked against other known inhibitors with published in vivo data. The following tables summarize key specificity and efficacy parameters for representative MMP-12 inhibitors.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target | Ki or IC50 (nM) | Selectivity vs. Other MMPs | Reference |
| RXP470.1 | Human MMP-12 | 0.26 (Ki) | >100-fold vs. MMP-1, -2, -3, -7, -8, -9, -10, -13, -14 | [3] |
| MMP-408 | Human MMP-12 | Specific inhibitor | Used to demonstrate MMP-12-dependent effects in vivo | [4] |
| Compound 19 (Dibenzofuran) | Human MMP-12 | 0.0004 (IC50) | >100-fold vs. MMP-2, -8, -9, -13 | [5] |
| "this compound" | MMP-12 | Data to be determined | Data to be determined |
Table 2: In Vivo Efficacy and Specificity Data
| Compound | Animal Model | Dose/Route | Key In Vivo Findings | Reference |
| RXP470.1 | Apolipoprotein E–Knockout Mice (Atherosclerosis) | Oral | Significantly reduced atherosclerotic plaque area by ~50%; increased plaque stability (increased smooth muscle cells, decreased macrophages).[3] | [3] |
| MMP-408 | LPS-induced Inflammation Mouse Model | Oral gavage | Significantly abolished the LPS-induced increase in plasma soluble endoglin, a substrate of MMP-12.[4] | [4] |
| "this compound" | Model to be determined | To be determined | Data to be determined |
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding inhibitor specificity. The following diagrams, created using the DOT language, illustrate the MMP-12 signaling cascade and a general workflow for evaluating inhibitor specificity in vivo.
Caption: MMP-12 Signaling Cascade.
Caption: Workflow for In Vivo Specificity Evaluation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are protocols for key experiments used to assess in vivo specificity.
Animal Model of Atherosclerosis and Inhibitor Administration
-
Model: Apolipoprotein E–knockout (ApoE-KO) mice, a well-established model for atherosclerosis.[3]
-
Protocol:
-
At 6-8 weeks of age, place male and female ApoE-KO mice on a high-fat "Western" diet to induce plaque formation.
-
Prepare the MMP-12 inhibitor (e.g., RXP470.1) and vehicle control. The formulation for RXP470.1 involved dissolving it in 0.5% methylcellulose and 2% Tween-80.[4]
-
Administer the inhibitor or vehicle daily via oral gavage for a predetermined period (e.g., 12 weeks).[3]
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline, followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and other relevant vascular sites for analysis.[3]
-
In Situ Zymography for Target Engagement
-
Principle: This technique visualizes the location of MMP activity directly within tissue sections by using a fluorescently quenched substrate.
-
Protocol:
-
Prepare frozen, unfixed tissue sections (e.g., 10 µm thick) from the dissected aorta.[3]
-
Incubate the sections with a fluorescently quenched elastin substrate (e.g., DQ-elastin) in a reaction buffer.
-
To confirm specificity, incubate parallel sections with the substrate plus the specific MMP-12 inhibitor being tested (e.g., 100 nM RXP470.1) or a broad-spectrum MMP inhibitor (e.g., EDTA).[3]
-
Incubate in a humidified, light-protected chamber at 37°C for several hours.
-
Wash the sections to remove excess substrate and mount with an aqueous mounting medium.
-
Visualize fluorescence using a confocal or fluorescence microscope. The intensity of the fluorescent signal is proportional to the elastinolytic activity.[3]
-
Immunohistochemistry (IHC) for Cellular Composition and Off-Target Markers
-
Principle: IHC uses antibodies to detect the presence and location of specific proteins within tissue sections, allowing for the assessment of changes in plaque composition or markers of off-target effects.
-
Protocol:
-
Use paraffin-embedded or frozen tissue sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding using a suitable blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate with primary antibodies against markers for macrophages (e.g., Mac-2/galectin-3) and smooth muscle cells (e.g., α-actin).[3]
-
Wash and incubate with appropriate enzyme- or fluorophore-conjugated secondary antibodies.
-
Develop the signal using a chromogenic substrate (e.g., DAB for HRP-conjugated antibodies) or visualize fluorescence.
-
Counterstain with a nuclear stain like hematoxylin or DAPI.
-
Dehydrate, clear, and mount the slides.
-
Quantify the stained areas using image analysis software to determine changes in cellular composition (e.g., smooth muscle cell to macrophage ratio).[3]
-
By adhering to this comprehensive evaluation framework, researchers can robustly determine the in vivo specificity and therapeutic potential of novel MMP-12 inhibitors, ensuring a higher probability of success in clinical development.
References
- 1. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-12, Secreted by Pro-Inflammatory Macrophages, Targets Endoglin in Human Macrophages and Endothelial Cells [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide to On-Target Effects of MMP12-IN-3 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the matrix metalloproteinase-12 (MMP-12) inhibitor, MMP12-IN-3, with other notable MMP-12 inhibitors. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction to MMP-12 Inhibition
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme involved in the degradation of extracellular matrix components, particularly elastin. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis. The development of potent and selective MMP-12 inhibitors is therefore of significant interest for therapeutic intervention. This guide focuses on the on-target effects of this compound and compares its performance with other well-characterized MMP-12 inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and selected alternative inhibitors against MMP-12 and other MMPs. This data is crucial for assessing the on-target efficacy and potential off-target effects of these compounds.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Profile (IC50/Ki in nM for other MMPs) |
| This compound (compound 32) | MMP-12 | 4.9 (IC50) | Data not publicly available |
| MMP408 | MMP-12 | 2.0 (IC50)[1] | MMP-1 (>1000), MMP-2 (>1000), MMP-3 (>1000), MMP-7 (>1000), MMP-8 (>1000), MMP-9 (>1000), MMP-13 (120), MMP-14 (>1000)[1] |
| RXP470.1 | MMP-12 | 0.2 (Ki)[2] | Highly selective (2 to 4 orders of magnitude less potent against other MMPs)[2] |
| UK-370106 | MMP-12 | 42 (IC50)[3] | MMP-1 (>50000), MMP-2 (34200), MMP-3 (23), MMP-7 (5800), MMP-8 (1750), MMP-9 (30400), MMP-13 (2300), MMP-14 (66900)[3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are representative protocols for key experiments used to characterize MMP-12 inhibitors.
Fluorogenic MMP-12 Enzymatic Assay
This assay is used to determine the potency of inhibitors against MMP-12.
Materials:
-
Recombinant human MMP-12 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the recombinant MMP-12 enzyme to each well and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over a set period (e.g., 30-60 minutes) at 37°C in kinetic mode.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block MMP-12-mediated cell migration.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with an extracellular matrix component (e.g., Matrigel)
-
Cell culture medium
-
Chemoattractant (e.g., MCP-1)
-
Test inhibitor and vehicle control
-
Calcein-AM or other cell staining dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture macrophages in appropriate medium.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Seed the pre-treated cells into the upper chamber of the Boyden chamber inserts.
-
Add the chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator to allow for cell migration.
-
After the incubation period, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by measuring fluorescence after staining with a dye like Calcein-AM.
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor on cell invasion.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving MMP-12 and a typical experimental workflow for evaluating MMP-12 inhibitors.
Conclusion
This compound is a potent inhibitor of MMP-12 with a reported IC50 of 4.9 nM. For a comprehensive evaluation of its on-target effects, further studies determining its selectivity against a broad panel of other matrix metalloproteinases are recommended. This guide provides a framework for comparing this compound with alternative inhibitors such as MMP408, RXP470.1, and UK-370106, which have well-documented selectivity profiles and demonstrated efficacy in various preclinical models. The provided experimental protocols and workflow diagrams offer a starting point for researchers aiming to characterize the on-target effects of MMP-12 inhibitors in their own experimental systems.
References
- 1. Macrophage elastase (MMP12) critically contributes to the development of subretinal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP12 is a potential therapeutic target for Adamantinomatous craniopharyngioma: Conclusions from bioinformatics analysis and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MMP12-IN-3: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for MMP12-IN-3 necessitates adherence to general safety protocols for research-grade chemical inhibitors. The following guidelines are based on established best practices for laboratory chemical waste disposal and are intended to ensure the safety of researchers and the environment.
Researchers, scientists, and drug development professionals handling novel compounds like this compound are urged to consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols. In the absence of explicit instructions for this particular inhibitor, a conservative approach aligned with general chemical waste management is paramount.
General Procedures for Chemical Inhibitor Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety. The following steps provide a framework for handling and disposing of compounds such as this compound.
-
Containerization and Labeling : All waste, including pure compounds, solutions, and contaminated materials, must be collected in appropriate, leak-proof containers. These containers should be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents. Avoid using abbreviations or chemical formulas.
-
Segregation of Waste : Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvents in separate containers. Aqueous waste should also be segregated from solvent-based waste.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as hazardous waste.
-
Sharps : Chemically contaminated sharps like needles and blades must be collected in designated puncture-proof sharps containers.
-
Solid Waste : Contaminated labware such as gloves and paper towels should be collected in a designated, lined container.
-
Empty Containers : Triple-rinse empty containers. The rinsate should be collected as chemical waste. After rinsing, the labels on the container should be defaced or removed before disposal.
-
-
Aqueous and Liquid Waste :
-
Do not dispose of hazardous chemicals down the sink.
-
Collect all liquid waste in designated, sealed containers.
-
-
Storage : Store waste containers in a designated, well-ventilated area, away from general laboratory traffic. Ensure containers are tightly sealed to prevent spills or evaporation.
Key Chemical Waste Disposal Practices
For easy reference, the following table summarizes the essential do's and don'ts of laboratory chemical waste disposal.
| Practice Category | Do's | Don'ts |
| Labeling | Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents. | Do not use abbreviations, trade names, or chemical formulas on waste labels. |
| Segregation | Segregate different types of waste, such as halogenated and non-halogenated solvents, and aqueous solutions. | Do not mix incompatible waste streams. |
| Containers | Use sturdy, leak-proof containers that are compatible with the waste they are holding. Keep containers closed except when adding waste. | Do not overfill waste containers; fill to a maximum of 90% capacity. Do not leave funnels in open containers. |
| Contaminated Items | Dispose of all chemically contaminated materials (gloves, pipette tips, etc.) as hazardous waste. | Do not discard chemically contaminated items in the regular trash. |
| Disposal Routes | Arrange for pickup of hazardous waste through your institution's EHS department. | Do not pour any hazardous chemicals down the drain. Do not use evaporation as a method of disposal. |
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound.
Essential Safety and Operational Protocols for Handling MMP12-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of the Potent MMP-12 Inhibitor, MMP12-IN-3.
The following guide provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of Matrix Metalloproteinase-12. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for handling potent, novel, or uncharacterized chemical compounds in a laboratory setting.[1][2] A thorough risk assessment should be conducted before commencing any work.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure to potent small molecule inhibitors like this compound. The required level of PPE is contingent on the specific task being performed.
| Task Category | Minimum Required PPE | Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Weighing of Powders/Solids | • Double nitrile gloves• Chemical splash goggles• Face shield• Disposable gown with tight-fitting cuffs | • NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | • Double nitrile gloves• Chemical splash goggles• Face shield• Chemical-resistant apron over lab coat | |
| Conducting Reactions | • Double nitrile gloves (select based on all reactants)• Chemical splash goggles• Chemical-resistant apron over lab coat | • Use of a certified chemical fume hood or glove box is mandatory. |
| Waste Disposal | • Double nitrile gloves• Chemical splash goggles• Laboratory coat | • Chemical-resistant apron |
Note: Always inspect PPE for any damage before use and do not wear it outside of the designated laboratory area.[1][3] Contaminated clothing should be removed immediately and decontaminated before reuse.[3][4]
Experimental Protocols: Safe Handling and Disposal Plan
A clear, step-by-step plan for the handling and disposal of this compound is crucial for ensuring personnel safety and regulatory compliance.
1. Preparation and Planning:
-
Designated Area: All work with this compound should be confined to a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.[1][5]
-
Review Documentation: Before beginning any procedure, thoroughly review all available information on this compound and similar compounds.
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily accessible before handling the compound.[1]
2. Handling Procedures:
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure like a powder-containment hood or glove box.[1]
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.[1]
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust generation.[1]
-
-
Solution Preparation:
3. Decontamination and Cleanup:
-
Surface Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[1]
-
Spill Management: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures for potent compounds. Do not use high-pressure cleaning methods as they can create aerosols.[4][6]
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[5]
-
Labeling: Waste containers must be labeled as "Hazardous Waste" and include a detailed description of the contents.[1]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[1][7] Never dispose of this compound down the drain or in the regular trash.[7]
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. peptide24.store [peptide24.store]
- 6. transformationenzymes.com [transformationenzymes.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
